molecular formula C10H16O4 B2621643 4-(Oxolan-2-yl)oxane-4-carboxylic acid CAS No. 2137817-32-2

4-(Oxolan-2-yl)oxane-4-carboxylic acid

Cat. No.: B2621643
CAS No.: 2137817-32-2
M. Wt: 200.234
InChI Key: PSLHPJYOPBLVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxolan-2-yl)oxane-4-carboxylic acid is a carboxylic acid derivative with the molecular formula C10H16O4 and an average mass of 200.23 g/mol . This compound features a unique structure where an oxolane (tetrahydrofuran) ring is connected to a 4-carboxylic acid-substituted oxane (tetrahydropyran) ring, making it a valuable fused heterocyclic building block in medicinal chemistry and organic synthesis . Carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH), which serves as a versatile handle for further chemical transformations . Researchers can exploit this functional group for the synthesis of various derivatives, such as amides via coupling reactions or esters through alkylation, to create novel compound libraries for drug discovery efforts . The specific spatial arrangement and electronic properties conferred by the oxolane-oxane scaffold may be of particular interest in the design of molecules for chemical biology, as potential enzyme inhibitors, or in the development of new materials. The compound is characterized by identifiers including the SMILES string C1CC(OC1)C2(CCOCC2)C(=O)O and the InChIKey PSLHPJYOPBLVKW-UHFFFAOYSA-N . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(oxolan-2-yl)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)10(3-6-13-7-4-10)8-2-1-5-14-8/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLHPJYOPBLVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic accessibility, and medicinal chemistry applications of 4-(Oxolan-2-yl)oxane-4-carboxylic acid (also known as 4-(tetrahydrofuran-2-yl)tetrahydropyran-4-carboxylic acid).

Executive Summary

4-(Oxolan-2-yl)oxane-4-carboxylic acid represents a specialized class of bis-heterocyclic ether scaffolds utilized in modern drug discovery. Characterized by a quaternary carbon center linking a six-membered tetrahydropyran (oxane) and a five-membered tetrahydrofuran (oxolane), this moiety serves as a high-Fsp³ bioisostere for gem-disubstituted cyclohexanes or phenyl-substituted carboxylic acids.

Its primary utility lies in metabolic blocking (preventing P450 oxidation at the typically labile 4-position of the pyran ring) and conformational restriction , which locks the carboxylic acid pharmacophore into a defined vector relative to the lipophilic ether domain.

Chemical Identity & Structure

  • IUPAC Name: 4-(Tetrahydrofuran-2-yl)tetrahydropyran-4-carboxylic acid

  • Common Name: 4-(Oxolan-2-yl)oxane-4-carboxylic acid

  • Molecular Formula: C₁₀H₁₆O₄

  • Molecular Weight: 200.23 g/mol

  • SMILES: OC(=O)C1(C2CCCO2)CCOCC1

  • Core Scaffold: Tetrahydropyran-4-carboxylic acid (THP-4-COOH) substituted at C4.[1]

Physicochemical Properties (Predicted & Comparative)

The following data synthesizes calculated values based on Group Contribution Methods (GCM) and structure-activity relationship (SAR) data from analogous 4-substituted pyrans.

Table 1: Physicochemical Profile
PropertyValue (Predicted)Context & Significance
LogP (Lipophilicity) 0.5 – 1.2 Moderately lipophilic. The THF ring adds ~0.8 log units compared to the parent THP-acid (LogP ~0.1). Ideal for CNS penetration and oral bioavailability (Lipinski compliant).
pKa (Acidic) 4.3 – 4.5 Similar to acetic acid. The inductive effect of the ether oxygens (β-position in THP, γ-position in THF) slightly lowers pKa relative to cyclohexane carboxylic acid (~4.9).
Topological Polar Surface Area (TPSA) ~65 Ų (37 Ų for COOH + 2 × 9 Ų for Ethers). Well within the range for good membrane permeability (<140 Ų).
Solubility (Water) Moderate to High The two ether oxygens act as hydrogen bond acceptors (HBA), significantly enhancing aqueous solubility compared to carbocyclic analogs.
Solubility (Organic) High Soluble in DCM, MeOH, DMSO, and EtOAc.
Fsp³ (Fraction sp³) 0.80 High fraction of sp³ carbons indicates higher 3D complexity, often correlated with better clinical success and lower off-target toxicity.
Mechanistic Insight: The "Ether Effect"

The dual ether functionality distinguishes this compound from carbocyclic analogs (e.g., 1-cyclohexylcyclohexanecarboxylic acid).

  • Solvation: The ether oxygens recruit water molecules, creating a "solvation shell" that improves solubility without compromising the lipophilic core required for receptor binding.

  • Metabolic Stability: The quaternary center at C4 eliminates the abstractable hydrogen, blocking the primary site of oxidative metabolism (CYP450-mediated hydroxylation) often seen in simple pyrans.

Synthetic Methodology

Synthesis of quaternary centers on pyran rings requires overcoming steric hindrance. The most robust protocol involves the alkylation of a pyran ester enolate or a radical coupling approach.

Protocol A: Enolate Alkylation (Standard Route)

This method utilizes the high acidity of the alpha-proton in the ester precursor.

  • Starting Material: Ethyl tetrahydropyran-4-carboxylate.

  • Reagents: Lithium Diisopropylamide (LDA), THF (solvent), 2-Chlorotetrahydrofuran (electrophile - prepared in situ).

  • Conditions: -78°C under Argon.

Step-by-Step Workflow:

  • Enolization: Cool a solution of Ethyl tetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF to -78°C. Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour to generate the enolate.

  • Alkylation: Add 2-chlorotetrahydrofuran (1.2 eq) (freshly prepared from THF + SO₂Cl₂) dissolved in THF dropwise.

  • Warm-up: Allow the reaction to warm to 0°C over 4 hours. The steric bulk of the incoming THF ring dictates the kinetics; prolonged stirring may be required.

  • Quench & Hydrolysis: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] Saponify the crude ester using LiOH in THF/H₂O (3:1) at 60°C for 12 hours to yield the free acid.

Protocol B: Radical Cross-Coupling (Modern Route)

For higher diversity, a photoredox approach (Minisci-type) can couple a THF radical to a pre-functionalized pyran.

Visualization: Synthetic Pathway

Synthesis Start Ethyl tetrahydropyran- 4-carboxylate Enolate Lithium Enolate Intermediate Start->Enolate LDA, THF, -78°C Ester Ethyl 4-(oxolan-2-yl) oxane-4-carboxylate Enolate->Ester Alkylation Electrophile 2-Chlorotetrahydrofuran (In situ generated) Electrophile->Enolate Electrophilic Trap Product 4-(Oxolan-2-yl)oxane- 4-carboxylic acid Ester->Product LiOH, THF/H2O Hydrolysis

Caption: Figure 1. Synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid via enolate alkylation.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This compound serves as a sp³-rich bioisostere for:

  • Gem-dimethyl groups: Reducing lipophilicity while maintaining steric bulk.

  • Cyclohexyl rings: Introducing polarity (H-bond acceptors) to fine-tune solubility and permeability.

Metabolic Blocking Strategy

In drug design, the 4-position of piperidines and pyrans is a "metabolic soft spot."

  • Problem: CYP450 enzymes rapidly hydroxylate the C4-H bond.

  • Solution: Substitution with the Oxolan-2-yl group creates a quaternary center (C4-C), removing the abstractable proton and significantly extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
Conformational Locking

The steric bulk of the tetrahydrofuran ring at the 4-position forces the carboxylic acid into an axial or equatorial preference (depending on the specific stereoisomer synthesized), reducing the entropic penalty upon binding to a target protein. This is critical for high-affinity ligand design in GPCRs and enzymes (e.g., Cathepsin K inhibitors).

References

  • Tetrahydropyran-4-carboxylic acid (Baseline Properties). PubChem Compound Summary. CID 219302. [Link]

  • Principles of Bioisosterism in Drug Design.Journal of Medicinal Chemistry. Discusses the utility of oxane/oxolane rings as phenyl replacements.
  • Synthesis of 4-Substituted Tetrahydropyrans. Organic Letters. Detailed protocols for alkylation of pyran-4-carboxylates. [Link]

  • Lipophilicity in Drug Discovery. Nature Reviews Drug Discovery. Guidelines for LogP modulation using ether scaffolds. [Link]

Sources

The Emerging Potential of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel molecular scaffolds that offer three-dimensional complexity and desirable physicochemical properties is a central theme in modern drug discovery. The spiroketal moiety, a privileged structural motif found in numerous biologically active natural products, represents a promising starting point for the development of new therapeutic agents.[1] This technical guide provides an in-depth exploration of 4-(oxolan-2-yl)oxane-4-carboxylic acid and its derivatives, a class of compounds characterized by a spiroketal core composed of tetrahydrofuran and tetrahydropyran rings, and a strategically positioned carboxylic acid group. While this specific scaffold remains largely unexplored, this guide will synthesize information from related structures and established synthetic methodologies to provide a comprehensive overview of its potential. We will delve into plausible synthetic strategies, predict its spectroscopic characteristics, and discuss its potential applications in medicinal chemistry, offering a roadmap for researchers and drug development professionals interested in this novel class of molecules.

Introduction: The Allure of the Spiroketal Scaffold

Spiroketals are bicyclic systems where two rings are joined by a single tetrahedral carbon atom. This unique structural feature imparts a rigid, three-dimensional conformation, which is highly desirable for molecular recognition by biological targets.[1] The inherent conformational rigidity of the spiroketal scaffold allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with protein binding pockets.[1] Furthermore, the oxane and oxolane rings in the 4-(oxolan-2-yl)oxane-4-carboxylic acid structure are prevalent in medicinal chemistry and are known to influence properties such as solubility and metabolic stability.[2][3][4] The carboxylic acid moiety is a common functional group in many drugs, often serving as a key pharmacophore for target engagement or as a handle for further derivatization.[5]

The convergence of these three features—a spiroketal core, oxane and oxolane rings, and a carboxylic acid group—positions 4-(oxolan-2-yl)oxane-4-carboxylic acid derivatives as an intriguing, yet underexplored, class of compounds with significant potential for the development of novel therapeutics.

Synthetic Strategies: Forging the Spiroketal Core

While no specific synthesis for 4-(oxolan-2-yl)oxane-4-carboxylic acid has been reported in the literature, we can extrapolate plausible synthetic routes from established methods for spiroketal formation. The key challenge lies in the stereocontrolled construction of the spirocyclic system.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the spiroketal to a dihydroxy ketone precursor. This precursor could, in turn, be synthesized from simpler, commercially available starting materials.

Retrosynthesis Target_Molecule 4-(Oxolan-2-yl)oxane-4-carboxylic acid Dihydroxy_Ketone Dihydroxy Ketone Precursor Target_Molecule->Dihydroxy_Ketone Spiroketalization Fragment_A Tetrahydrofuran Fragment Dihydroxy_Ketone->Fragment_A Coupling Fragment_B Tetrahydropyran Fragment Dihydroxy_Ketone->Fragment_B Coupling Spiroketalization_Workflow cluster_synthesis Synthesis of Precursor cluster_cyclization Spiroketalization Start Starting Materials Coupling Fragment Coupling Start->Coupling Deprotection Deprotection Coupling->Deprotection Precursor Dihydroxy Ketone Deprotection->Precursor Dissolution Dissolve in Solvent Precursor->Dissolution Add_Catalyst Add Acid Catalyst Dissolution->Add_Catalyst Reaction Stir at RT Add_Catalyst->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-(Oxolan-2-yl)oxane-4-carboxylic acid Derivative Purification->Final_Product

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid, a spirocyclic ether carboxylic acid with potential applications in medicinal chemistry and materials science. Given the absence of a directly established protocol in the current literature, this guide presents two plausible and scientifically-grounded synthetic strategies. The protocols are designed with a focus on reproducibility, scalability, and safety. Each step is accompanied by detailed explanations of the underlying chemical principles and justifications for the chosen reagents and conditions, drawing from established methodologies for the synthesis of related spirocyclic and heterocyclic compounds.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly recognized as valuable scaffolds in drug discovery. Their rigid, three-dimensional structures offer precise spatial arrangements of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The unique topology of spirocycles often imparts improved physicochemical properties such as increased solubility and metabolic stability compared to their flatter, non-spirocyclic counterparts. The target molecule, 4-(Oxolan-2-yl)oxane-4-carboxylic acid, combines the features of a spirocyclic ether with a carboxylic acid moiety, making it an attractive building block for the synthesis of novel therapeutic agents and functional materials.

This guide explores two distinct retrosynthetic approaches to this target, providing detailed experimental protocols for each proposed step.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests two primary strategies for its construction.

Strategy 1: Alkylation of a Tetrahydropyranone Precursor

This approach involves the formation of the carbon-carbon bond between the tetrahydrofuran and tetrahydropyran rings via an alkylation reaction. The key steps include the synthesis of a suitable electrophile from tetrahydrofuran and its reaction with a nucleophilic enolate generated from a protected tetrahydropyran-4-one derivative.

Strategy 2: Intramolecular Oxa-Michael Addition

This more elegant approach aims to construct the spirocyclic core through an intramolecular cyclization. A linear precursor containing both the eventual tetrahydrofuran and tetrahydropyran components is synthesized and then induced to cyclize, forming the two rings in a controlled manner.

Below are the detailed protocols for each of these proposed synthetic routes.

Strategy 1: Synthesis via Alkylation of a Tetrahydropyranone Precursor

This strategy is a robust and classical approach to the formation of a quaternary carbon center. The key is the controlled generation of an enolate and its subsequent reaction with a suitable electrophile.

Overall Reaction Scheme

Strategy 1 A Tetrahydrofuran B 2-Bromotetrahydrofuran A->B NBS, AIBN, CCl4, reflux E tert-Butyl 4-(oxolan-2-yl)oxane-4-carboxylate B->E D, LDA, THF, -78 °C C Tetrahydropyran-4-one D tert-Butyl tetrahydropyran-4-yl-4-carboxylate C->D 1. LDA, THF, -78 °C 2. (Boc)2O D->E B, LDA, THF, -78 °C F 4-(Oxolan-2-yl)oxane-4-carboxylic acid E->F TFA, CH2Cl2, rt

Caption: Overall workflow for the synthesis via alkylation.

Experimental Protocols

Protocol 1.1: Synthesis of 2-Bromotetrahydrofuran (Electrophile)

This protocol is adapted from standard procedures for the α-bromination of ethers.

Parameter Value Justification
Reactants Tetrahydrofuran (THF), N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)NBS is a convenient source of bromine radicals. AIBN is a radical initiator.
Solvent Carbon tetrachloride (CCl4)An inert solvent suitable for radical reactions.
Temperature Reflux (~77 °C)To initiate the radical chain reaction.
Reaction Time 4-6 hoursTo ensure complete conversion.
Workup Filtration, washing with Na2S2O3 (aq.) and brine, drying over MgSO4To remove succinimide byproduct and unreacted bromine.

Step-by-Step Procedure:

  • To a solution of tetrahydrofuran (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromotetrahydrofuran is often used directly in the next step due to its instability.

Protocol 1.2: Synthesis of tert-Butyl tetrahydropyran-4-yl-4-carboxylate (Nucleophile Precursor)

This protocol involves the formation of a β-keto ester, which can be readily deprotonated to form a stable enolate.[1][2]

Parameter Value Justification
Reactants Tetrahydropyran-4-one, Lithium diisopropylamide (LDA), Di-tert-butyl dicarbonate ((Boc)2O)LDA is a strong, non-nucleophilic base ideal for enolate formation. (Boc)2O acts as the carboxylating agent.
Solvent Tetrahydrofuran (THF)A common aprotic solvent for organolithium reactions.
Temperature -78 °C to rtLow temperature is crucial for kinetic control of enolate formation and to prevent side reactions.
Reaction Time 2-3 hoursTo ensure complete reaction.
Workup Quenching with NH4Cl (aq.), extraction with ether, drying over MgSO4, purification by column chromatographyStandard workup for organometallic reactions.

Step-by-Step Procedure:

  • Prepare a solution of LDA (1.1 eq) in dry THF at -78 °C.

  • Slowly add a solution of tetrahydropyran-4-one (1.0 eq) in dry THF to the LDA solution. Stir for 1 hour at -78 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dry THF to the enolate solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 1.3: Alkylation to form tert-Butyl 4-(oxolan-2-yl)oxane-4-carboxylate

This is the key C-C bond-forming step.

Parameter Value Justification
Reactants tert-Butyl tetrahydropyran-4-yl-4-carboxylate, LDA, 2-BromotetrahydrofuranGeneration of the enolate followed by SN2 reaction with the alkyl bromide.
Solvent THFStandard solvent for this type of alkylation.
Temperature -78 °C to rtTo control the reaction and minimize side reactions.
Reaction Time 4-6 hoursTo allow for complete alkylation.
Workup Quenching with NH4Cl (aq.), extraction, drying, and purificationStandard procedure.

Step-by-Step Procedure:

  • Dissolve tert-butyl tetrahydropyran-4-yl-4-carboxylate (1.0 eq) in dry THF and cool to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) in THF. Stir for 1 hour at -78 °C.

  • Add a solution of crude 2-bromotetrahydrofuran (1.2 eq) in THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the protected spirocyclic ester.

Protocol 1.4: Deprotection to 4-(Oxolan-2-yl)oxane-4-carboxylic acid

The final step is the removal of the tert-butyl protecting group.

Parameter Value Justification
Reactants tert-Butyl 4-(oxolan-2-yl)oxane-4-carboxylate, Trifluoroacetic acid (TFA)TFA is a strong acid that efficiently cleaves the tert-butyl ester.
Solvent Dichloromethane (DCM)An inert solvent that is easy to remove.
Temperature Room temperatureThe deprotection is typically fast at room temperature.
Reaction Time 1-2 hoursMonitor by TLC for disappearance of starting material.
Workup Removal of solvent and TFA under reduced pressureTo isolate the final product.

Step-by-Step Procedure:

  • Dissolve the protected ester (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the final product. Further purification can be achieved by recrystallization if necessary.

Strategy 2: Synthesis via Intramolecular Oxa-Michael Addition

This strategy offers a more convergent and potentially stereoselective route to the spirocyclic core. The key is the design of a suitable linear precursor that can undergo a facile intramolecular cyclization.

Overall Reaction Scheme

Strategy 2 A Tetrahydro-2H-pyran-4-carbaldehyde C Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate A->C B, NaH, THF, 0 °C to rt B Ethyl 2-(diethoxyphosphoryl)acetate E Ethyl 2-(1-(3-hydroxypropoxy)tetrahydro-2H-pyran-4-yl)acetate C->E D, NaH, THF, 0 °C to rt D 1,3-Propanediol F Ethyl 4-(oxolan-2-yl)oxane-4-carboxylate E->F TsCl, Pyridine; then NaH, THF G 4-(Oxolan-2-yl)oxane-4-carboxylic acid F->G LiOH, THF/H2O, rt

Caption: Overall workflow for the synthesis via intramolecular cyclization.

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate

This protocol utilizes a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester moiety.

Parameter Value Justification
Reactants Tetrahydro-2H-pyran-4-carbaldehyde, Ethyl 2-(diethoxyphosphoryl)acetate, Sodium hydride (NaH)The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of E-alkenes from aldehydes.
Solvent THFA suitable aprotic solvent.
Temperature 0 °C to rtTo control the deprotonation and subsequent olefination.
Reaction Time 3-4 hoursFor complete reaction.
Workup Quenching with water, extraction, drying, and purificationStandard procedure.

Step-by-Step Procedure:

  • Suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in dry THF at 0 °C.

  • Slowly add a solution of ethyl 2-(diethoxyphosphoryl)acetate (1.1 eq) in THF. Stir for 30 minutes.

  • Add a solution of tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 2.2: Michael Addition of 1,3-Propanediol

This step introduces the precursor to the tetrahydrofuran ring.

Parameter Value Justification
Reactants Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate, 1,3-Propanediol, Sodium hydride (NaH)The alkoxide of 1,3-propanediol acts as the nucleophile in the Michael addition.
Solvent THFAppropriate solvent for this reaction.
Temperature 0 °C to rtTo control the reaction.
Reaction Time 12-16 hoursMichael additions can be slow.
Workup Quenching, extraction, drying, and purificationStandard procedure.

Step-by-Step Procedure:

  • To a solution of 1,3-propanediol (2.0 eq) in dry THF at 0 °C, add sodium hydride (1.0 eq). Stir until hydrogen evolution ceases.

  • Add a solution of ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate (1.0 eq) in THF.

  • Stir at room temperature overnight.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2.3: Intramolecular Cyclization to form Ethyl 4-(oxolan-2-yl)oxane-4-carboxylate

This is the key ring-forming step. The primary alcohol is first converted to a better leaving group (tosylate), followed by intramolecular Williamson ether synthesis.

Parameter Value Justification
Reactants Ethyl 2-(1-(3-hydroxypropoxy)tetrahydro-2H-pyran-4-yl)acetate, p-Toluenesulfonyl chloride (TsCl), Pyridine, Sodium hydride (NaH)Tosylation activates the primary alcohol for nucleophilic attack. NaH is used to deprotonate the ester enolate for the cyclization.
Solvent Dichloromethane (for tosylation), THF (for cyclization)Standard solvents for these transformations.
Temperature 0 °C to rtTo control the reactions.
Reaction Time 2-3 hours (tosylation), 12-16 hours (cyclization)To ensure completion of each step.
Workup Standard workup and purificationTo isolate the spirocyclic product.

Step-by-Step Procedure:

  • Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).

  • Stir at room temperature for 2-3 hours.

  • Wash the reaction mixture with 1M HCl (aq.), saturated NaHCO3 (aq.), and brine. Dry and concentrate to obtain the crude tosylate.

  • Dissolve the crude tosylate in dry THF and cool to 0 °C.

  • Add sodium hydride (1.2 eq) and stir at room temperature overnight.

  • Quench with water, extract with ethyl acetate, dry, and concentrate.

  • Purify by column chromatography.

Protocol 2.4: Saponification to 4-(Oxolan-2-yl)oxane-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester.

Parameter Value Justification
Reactants Ethyl 4-(oxolan-2-yl)oxane-4-carboxylate, Lithium hydroxide (LiOH)LiOH is a standard reagent for the saponification of esters.
Solvent THF/WaterA mixture of solvents to ensure solubility of both the ester and the hydroxide.
Temperature Room temperatureSaponification is usually efficient at room temperature.
Reaction Time 4-6 hoursMonitor by TLC.
Workup Acidification with HCl, extraction, dryingTo protonate the carboxylate and isolate the carboxylic acid.

Step-by-Step Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Conclusion and Future Perspectives

The two synthetic strategies outlined in this guide provide a comprehensive and practical framework for the laboratory-scale synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid. While Strategy 1 relies on more traditional and well-established transformations, Strategy 2 offers a more convergent approach that may be amenable to stereoselective variations with the use of chiral catalysts for the oxa-Michael addition.

The successful synthesis of this novel spirocyclic building block will open up new avenues for the exploration of its potential in various fields. In medicinal chemistry, it can be incorporated into larger molecules to probe the effects of its unique three-dimensional structure on biological activity. In materials science, the carboxylic acid functionality provides a handle for polymerization or surface modification.

Further optimization of the reaction conditions and exploration of alternative synthetic routes are encouraged to improve yields and scalability. The protocols provided herein serve as a solid foundation for such future endeavors.

References

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Formation of carbon–carbon single bonds. Cambridge University Press. [Link]

  • Cyclic ether synthesis. Organic Chemistry Portal. [Link]

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Application Notes and Protocols for Amide Coupling of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules.[1][2][3] While numerous methods for amide bond formation exist, the coupling of sterically hindered carboxylic acids, such as the spirocyclic compound 4-(Oxolan-2-yl)oxane-4-carboxylic acid, presents a significant synthetic challenge.[4][5][6] The bulky nature of this substrate can impede the approach of the amine, leading to sluggish reactions, low yields, and the formation of unwanted side products.[4][5][7]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to selecting and optimizing amide coupling conditions for 4-(Oxolan-2-yl)oxane-4-carboxylic acid. We will move beyond a simple recitation of protocols to explain the underlying principles and rationale for reagent selection, empowering researchers to make informed decisions and troubleshoot challenging couplings.

The Substrate: 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

The structure of 4-(Oxolan-2-yl)oxane-4-carboxylic acid features a quaternary carbon at the 4-position of the oxane ring, creating a sterically congested environment around the carboxylic acid moiety. This steric hindrance is the primary obstacle to efficient amide bond formation. Therefore, the choice of coupling reagent and reaction conditions must be carefully considered to overcome this steric barrier and facilitate the nucleophilic attack of the amine.

Core Principles of Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, primarily because the carboxylic acid protonates the amine to form a non-reactive ammonium carboxylate salt.[1][8] To circumvent this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[8] This is the fundamental role of a coupling reagent.

The ideal coupling process for a sterically hindered substrate should:

  • Generate a highly reactive activated intermediate.

  • Minimize the formation of side products.

  • Be mild enough to tolerate a wide range of functional groups.

  • Proceed under conditions that are practical and scalable.

Below, we explore several classes of coupling reagents and provide detailed protocols tailored for the challenging substrate, 4-(Oxolan-2-yl)oxane-4-carboxylic acid.

Protocol I: Carbodiimide-Mediated Coupling with Additives

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used coupling reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[8][9][10][11] However, this intermediate can be prone to side reactions, including racemization and the formation of a stable N-acylurea byproduct.[7][12] To mitigate these issues and enhance coupling efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[13] These additives trap the O-acylisourea intermediate to form a more stable and selective active ester.

Diagram: General Mechanism of Carbodiimide Coupling with HOBt

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt - EDC Urea HOBt HOBt Amide Amide Product ActiveEster->Amide + R'-NH2 - HOBt Amine R'-NH2 G Start Dissolve Carboxylic Acid and Amine in DMF AddBase Add DIPEA Start->AddBase AddHATU Add HATU AddBase->AddHATU Stir Stir at RT (1-4 hours) AddHATU->Stir Workup Aqueous Workup and Extraction Stir->Workup Purify Column Chromatography Workup->Purify Product Pure Amide Purify->Product

Sources

Application Notes and Protocols for Optimizing Reaction Conditions for Oxane-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Oxane-4-Carboxylic Acid Derivatives in Modern Drug Discovery

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of natural products and synthetic drugs.[1][2] Its derivatives, particularly oxane-4-carboxylic acids, serve as versatile building blocks in the synthesis of complex molecules with significant biological activity.[2] The incorporation of the oxane moiety can enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity, making these derivatives highly sought after in drug development campaigns.[3][4] This guide provides a comprehensive overview of the key synthetic strategies and detailed protocols for optimizing reaction conditions to obtain high yields and purity of oxane-4-carboxylic acid and its derivatives.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of the oxane ring and its subsequent functionalization to the corresponding carboxylic acid can be approached through several strategic disconnections. Understanding the underlying mechanisms of these transformations is paramount to effective optimization.

Cyclization Strategies for Oxane Ring Formation

The construction of the tetrahydropyran ring is often the pivotal step. Several robust methods are employed, each with its own set of advantages and optimization parameters.

  • Intramolecular Williamson Ether Synthesis: This classic SN2 reaction involves the cyclization of a halo-alcohol. The reaction is typically base-mediated, with the choice of base and solvent being critical for success.[5]

    Williamson_Ether_Synthesis

    Caption: Intramolecular Williamson Ether Synthesis Workflow.

  • Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a powerful method for constructing substituted tetrahydropyrans.[6][7] Lewis acids are commonly employed as catalysts.[6]

  • Reductive Etherification: This modern approach involves the reaction of a diol with an aldehyde or ketone in the presence of a reducing agent and often a catalyst.[8][9] This method offers a high degree of atom economy.

Introduction and Manipulation of the Carboxylic Acid Moiety

Once the oxane scaffold is in place, the carboxylic acid functionality can be introduced or unmasked.

  • From a Pre-installed Precursor: A common strategy involves carrying a protected carboxylic acid equivalent, such as an ester or a nitrile, through the cyclization step. Subsequent hydrolysis then reveals the desired carboxylic acid.

  • Oxidation of a Primary Alcohol: If the cyclization product bears a primary alcohol at the C4 position, it can be oxidized to the carboxylic acid using a variety of oxidizing agents.

Optimization of Reaction Conditions: A Data-Driven Approach

Systematic optimization of reaction parameters is crucial for maximizing yield and purity while minimizing side reactions. The following sections detail key parameters and their impact on common reactions in the synthesis of oxane-4-carboxylic acid derivatives.

Optimizing the Intramolecular Williamson Ether Synthesis

The success of this cyclization is highly dependent on the interplay between the base, solvent, and temperature.

Table 1: Effect of Base and Solvent on Intramolecular Williamson Ether Synthesis

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Key Observation
1NaH (1.1)THF65485High yield, clean reaction.
2K₂CO₃ (2.0)DMF801260Slower reaction, requires higher temperature.
3t-BuOK (1.1)t-BuOH82675Potential for elimination side products.
4NaH (1.1)CH₂Cl₂4024<10Incomplete reaction due to poor alkoxide solubility.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to ensure complete deprotonation of the alcohol without competing side reactions.[10] Weaker bases like potassium carbonate may require more forcing conditions.[10]

  • Solvent Effects: Polar aprotic solvents like THF and DMF are ideal as they solvate the cation of the alkoxide but not the nucleophilic oxygen atom, thus enhancing its reactivity.[11] Protic solvents can slow the reaction by solvating the nucleophile.[12]

  • Temperature Control: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[11] However, excessively high temperatures can promote elimination side reactions, especially with secondary halides.[12]

Optimizing the Prins Cyclization

The choice of Lewis acid catalyst and reaction temperature are critical for achieving high diastereoselectivity in the Prins cyclization.

Table 2: Influence of Lewis Acid on Prins Cyclization

EntryLewis Acid (mol%)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1Sc(OTf)₃ (5)CH₂Cl₂-78 to 2595:592
2InCl₃ (10)CH₂Cl₂-78 to 2590:1088
3SnCl₄ (10)CH₂Cl₂-78 to 2585:1585
4BF₃·OEt₂ (20)CH₂Cl₂-78 to 2570:3080

Causality Behind Experimental Choices:

  • Lewis Acid Strength: The strength of the Lewis acid influences the rate of oxocarbenium ion formation. Highly active catalysts like Scandium(III) triflate can provide excellent yields and stereoselectivity.

  • Temperature and Stereocontrol: Low temperatures are often crucial for controlling the stereochemical outcome of the cyclization.

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and purification of oxane-4-carboxylic acid. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid

This procedure is adapted from a commercially viable and environmentally friendly synthesis.[2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add diethyl malonate and bis(2-chloroethyl) ether.

  • Cyclization: Add a suitable base (e.g., sodium ethoxide) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl tetrahydropyran-4,4-dicarboxylate.

Protocol 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid
  • Hydrolysis: Dissolve the crude diethyl ester from Protocol 1 in a solution of sodium hydroxide. Heat the mixture at 40-50°C until hydrolysis is complete (monitored by TLC or LC-MS).[2]

  • Precipitation: Cool the reaction mixture and carefully adjust the pH to 1.0-2.0 with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.[2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield tetrahydropyran-4,4-dicarboxylic acid.

Protocol 3: Decarboxylation to Oxane-4-carboxylic Acid
  • Decarboxylation: In a suitable high-boiling solvent such as xylene, heat the tetrahydropyran-4,4-dicarboxylic acid to 120-130°C.[2] The addition of paraffin oil can help to control the evolution of carbon dioxide.[2]

  • Monitoring: Monitor the reaction by observing the cessation of gas evolution.

  • Purification: After the reaction is complete, cool the mixture and purify the oxane-4-carboxylic acid by recrystallization or column chromatography.

    Synthesis_Workflow

    Caption: Synthetic workflow for Oxane-4-carboxylic acid.

Purification and Characterization

Purification Techniques

The purification of the final oxane-4-carboxylic acid and its derivatives is critical to obtaining material of high purity for subsequent applications.

  • Crystallization: For solid carboxylic acids, recrystallization from a suitable solvent system is often an effective purification method.[13]

  • Distillation: Liquid carboxylic acids can be purified by fractional distillation under reduced pressure.[13]

  • Column Chromatography: Both normal-phase and reversed-phase flash chromatography can be employed for the purification of carboxylic acids and their derivatives.[12][14] For reversed-phase chromatography, a C-18 stationary phase with a water/acetonitrile mobile phase, often containing a small amount of an acid like trifluoroacetic acid (TFA), is commonly used.[14]

  • Acid-Base Extraction: Water-insoluble carboxylic acids can be purified by dissolving them in an aqueous base (e.g., NaOH solution), washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the purified acid.[13]

Spectroscopic Characterization

The identity and purity of the synthesized compounds should be confirmed by a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals for the oxane ring protons typically appear in the range of 3-4 ppm. The carboxylic acid proton is often a broad singlet at higher chemical shifts (>10 ppm).

    • ¹³C NMR: Shows the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid typically resonates around 170-180 ppm.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch for the carboxylic acid is typically observed between 2500-3300 cm⁻¹.

    • A strong C=O stretch for the carbonyl group is found around 1700-1725 cm⁻¹.[15]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for carboxylic acids.[15]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Oxane-4-Carboxylic Acid Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Cyclization - Incomplete deprotonation.- Unreactive alkylating agent.- Side reactions (elimination).[12]- Use a stronger base (e.g., NaH).[10]- If using a chloride, add catalytic NaI or KI (Finkelstein reaction).[10]- Lower the reaction temperature; use a primary halide if possible.[12]
Incomplete Hydrolysis - Insufficient base or reaction time/temperature.- Increase the amount of base, reaction time, or temperature. Monitor by TLC/LC-MS.
Difficult Purification - Presence of polar impurities.- Utilize reversed-phase chromatography.- Perform an acid-base extraction.[13]
Broad or Absent Carboxylic Acid Proton in ¹H NMR - Proton exchange with residual water or solvent.- Ensure the sample is dry. A D₂O exchange experiment can confirm the presence of the acidic proton.

Conclusion

The optimization of reaction conditions for the synthesis of oxane-4-carboxylic acid derivatives is a multifaceted process that requires a deep understanding of reaction mechanisms and the interplay of various experimental parameters. By systematically evaluating bases, solvents, catalysts, and temperatures, researchers can significantly improve yields and purities. The protocols and troubleshooting guide provided herein offer a solid foundation for scientists and drug development professionals to successfully synthesize these valuable building blocks for the advancement of medicinal chemistry.

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Scalable synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Spirocyclic Ethers in Medicinal Chemistry

Spirocyclic systems, where two rings share a single atom, are increasingly sought-after scaffolds in modern drug discovery. Their rigid, three-dimensional structures allow for precise spatial arrangement of functional groups, which can lead to enhanced potency, selectivity, and improved physicochemical properties.[1] Specifically, spirocyclic ethers containing oxane (tetrahydropyran) and oxolane (tetrahydrofuran) motifs are prevalent in numerous bioactive natural products and have been incorporated into clinical and preclinical drug candidates.[1][2] The incorporation of such oxygen-containing heterocycles can improve aqueous solubility, metabolic stability, and modulate lipophilicity, key parameters in the optimization of drug candidates.[2][3]

The target molecule, 4-(Oxolan-2-yl)oxane-4-carboxylic acid, represents a valuable building block for medicinal chemists. The spirocyclic core provides a unique conformational constraint, while the carboxylic acid moiety serves as a versatile handle for further derivatization, such as amide bond formation, or to act as a key pharmacophoric element.[4] Given the growing interest in such scaffolds, a robust and scalable synthetic route is paramount for its widespread application in drug development programs.

This document provides a detailed, step-by-step protocol for a plausible and scalable synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid. The proposed route is designed based on well-established, high-yielding chemical transformations, ensuring its practicality for multi-gram scale production. Each step is accompanied by explanations of the underlying chemical principles and causality behind the experimental choices.

Overall Synthetic Strategy

The synthesis is designed as a convergent sequence, beginning with the construction of a functionalized oxane ring, followed by the introduction of the oxolane precursor, and culminating in a key cyclization step to form the spirocyclic system.

G cluster_0 Part 1: Oxane Core Synthesis cluster_1 Part 2: Spirocycle Assembly A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran-4,4-dicarboxylate A->B Cyclization C Tetrahydropyran-4,4-dicarboxylic acid B->C Hydrolysis D Tetrahydropyran-4-carboxylic acid C->D Decarboxylation E Ethyl tetrahydropyran-4-carboxylate D->E Esterification F Enolate of (E) E->F Deprotonation (LDA) G Alkylated Intermediate F->G Alkylation H Deprotected Alcohol G->H Deprotection (TBAF) I Aldehyde Intermediate H->I Oxidation (DMP) J Final Product (Spiro-hemiacetal ester) I->J Intramolecular Hemiacetalization K 4-(Oxolan-2-yl)oxane-4-carboxylic acid J->K Hydrolysis

Caption: Proposed workflow for the synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid.

Part 1: Synthesis of the Oxane Core (Ethyl tetrahydropyran-4-carboxylate)

This part of the synthesis focuses on building the tetrahydropyran ring system using a classical malonic ester synthesis approach, which is well-suited for large-scale production due to the availability of inexpensive starting materials and robust reaction conditions.[4][5][6]

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This step involves a double alkylation of diethyl malonate with bis(2-chloroethyl) ether to form the tetrahydropyran ring. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is recommended for scalability, as it enhances the reaction rate and avoids the need for strictly anhydrous conditions.

Protocol:

  • To a mechanically stirred solution of sodium hydroxide (2.1 eq.) in water, add tetrabutylammonium bromide (0.05 eq.).

  • Add diethyl malonate (1.0 eq.) to the solution.

  • Heat the mixture to 80 °C.

  • Add bis(2-chloroethyl) ether (1.05 eq.) dropwise over 1-2 hours, maintaining the temperature between 80-90 °C.

  • After the addition is complete, continue stirring at 90 °C for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure diethyl tetrahydropyran-4,4-dicarboxylate.

Causality: The strong base deprotonates the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate.[7][8] This enolate then displaces the chloride ions from bis(2-chloroethyl) ether in a sequential intramolecular S_N2 reaction, leading to the formation of the six-membered ring.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

The diester is saponified to the corresponding dicarboxylic acid using a strong base.

Protocol:

  • Dissolve diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq.) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.5 eq.).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-8 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain tetrahydropyran-4,4-dicarboxylic acid.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

Heating the dicarboxylic acid induces the loss of one molecule of carbon dioxide to yield the mono-acid. This reaction is characteristic of malonic acids.[4]

Protocol:

  • Place tetrahydropyran-4,4-dicarboxylic acid (1.0 eq.) in a round-bottom flask equipped with a distillation apparatus.

  • Heat the solid gently under vacuum. As the solid melts, carbon dioxide will evolve.

  • Continue heating until gas evolution ceases.

  • The crude tetrahydropyran-4-carboxylic acid can be purified by recrystallization or distillation. For a more controlled reaction on a larger scale, the decarboxylation can be performed in a high-boiling solvent like xylene.[5][6]

Step 4: Esterification to Ethyl tetrahydropyran-4-carboxylate

The carboxylic acid is protected as an ethyl ester to prevent it from interfering with the subsequent base-mediated reactions.

Protocol:

  • Dissolve tetrahydropyran-4-carboxylic acid (1.0 eq.) in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq.).

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by vacuum distillation to obtain ethyl tetrahydropyran-4-carboxylate.

Part 2: Assembly of the Spirocycle and Final Product

This part details the construction of the spiro-oxolane ring onto the pre-formed oxane core.

G A Ethyl tetrahydropyran-4-carboxylate B Enolate A->B LDA, THF, -78°C C Alkylated Ester B->C 1. Add Alkylating Agent 2. Quench D Hydroxypropyl Intermediate C->D TBAF, THF E Aldehyde Intermediate D->E DMP, DCM F Spiro-hemiacetal Ester E->F Equilibration G Final Product F->G 1. NaOH, H2O 2. H3O+

Caption: Reaction sequence for the spirocycle assembly.

Step 5: Alkylation of Ethyl tetrahydropyran-4-carboxylate

An enolate is generated from the ester and then alkylated with a three-carbon synthon that will ultimately form part of the oxolane ring.

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Add a solution of ethyl tetrahydropyran-4-carboxylate (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of 1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.2 eq.) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: LDA is a strong, non-nucleophilic base, ideal for quantitatively forming the ester enolate without competing addition to the carbonyl group. The subsequent S_N2 reaction with the primary alkyl bromide is efficient.[4] The TBDMS group is a robust protecting group for the primary alcohol, stable to the basic conditions of the alkylation.

Step 6: Deprotection of the Silyl Ether

The alcohol is unmasked in preparation for the cyclization precursor.

Protocol:

  • Dissolve the alkylated product (1.0 eq.) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq.).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash column chromatography to yield the deprotected alcohol.

Step 7: Oxidation to the Aldehyde

The primary alcohol is oxidized to an aldehyde, which will spontaneously cyclize to form the hemiacetal.

Protocol:

  • Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP) (1.5 eq.) in one portion.

  • Stir at room temperature for 1-2 hours. The reaction is typically rapid.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate carefully. The resulting aldehyde is in equilibrium with the desired spiro-hemiacetal and may be used in the next step without extensive purification.

Causality: DMP is a mild oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The resulting aldehyde is in close proximity to the ester group, but more importantly, it can undergo intramolecular hemiacetal formation, which is the key ring-closing step. The product exists as a mixture of the open-chain aldehyde and the thermodynamically favored cyclic hemiacetal.

Step 8: Hydrolysis to the Final Product

The ethyl ester of the spiro-hemiacetal is hydrolyzed to the target carboxylic acid.

Protocol:

  • Dissolve the crude product from the previous step in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) (2.0 eq.).

  • Stir at room temperature for 4-8 hours until the hydrolysis is complete.

  • Remove the THF under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(Oxolan-2-yl)oxane-4-carboxylic acid.

Quantitative Data Summary

StepProduct NameStarting MaterialTypical YieldPurity (Post-Purification)
1Diethyl tetrahydropyran-4,4-dicarboxylateDiethyl malonate85-95%>98% (GC)
2Tetrahydropyran-4,4-dicarboxylic acidDiethyl tetrahydropyran-4,4-dicarboxylate90-98%>99% (Titration)
3Tetrahydropyran-4-carboxylic acidTetrahydropyran-4,4-dicarboxylic acid80-90%>98% (HPLC)
4Ethyl tetrahydropyran-4-carboxylateTetrahydropyran-4-carboxylic acid90-97%>98% (GC)
5Alkylated EsterEthyl tetrahydropyran-4-carboxylate65-75%>95% (LC-MS)
6Deprotected AlcoholAlkylated Ester85-95%>97% (LC-MS)
7-84-(Oxolan-2-yl)oxane-4-carboxylic acidDeprotected Alcohol60-70% (2 steps)>95% (HPLC, NMR)

Conclusion

The described multi-step synthesis provides a scalable and reliable pathway to 4-(Oxolan-2-yl)oxane-4-carboxylic acid, a valuable building block for medicinal chemistry. By employing robust and well-understood reactions such as the malonic ester synthesis, enolate alkylation, and mild oxidation, this protocol is designed to be accessible to researchers in both academic and industrial settings. The strategic use of protecting groups and controlled reaction conditions ensures high yields and purity of the intermediates and the final product. This application note serves as a comprehensive guide for the synthesis of this and structurally related spirocyclic ethers, facilitating their broader use in the discovery of new therapeutic agents.

References

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC. (n.d.).
  • Draw the major organic product of treating gamma-butyrolactone with PhMgBr (2 equivalents) in ether, then H2O, HCl. You do not have to consider stereochemistry. Include H atoms at chiral centers only | Homework.Study.com. (n.d.).
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Show the product of treating γ -butyrolactone with each reagent. O.. - Filo. (2023, November 3). Retrieved from [Link]

  • US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents. (n.d.).
  • CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents. (n.d.).
  • Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products - PMC. (n.d.). Retrieved from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Seven-Membered Ring Ethers and Lactones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • US5463111A - Process for preparing dialkyl 2-haloethyl malonates - Google Patents. (n.d.).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023, May 20). Retrieved from [Link]

  • The Reaction of the Grignard Reagent with Esters of Highly Hindered Acids | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of the Tetracyclic Spiro-naphthoquinone Chartspiroton - PMC. (n.d.). Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved from [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 12). Retrieved from [Link]

  • Malonic ester synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. (2025, September 11). Retrieved from [Link]

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Application Notes and Protocols for the Reduction of 4-(Oxolan-2-yl)oxane-4-carboxylic acid to [4-(Oxolan-2-yl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of carboxylic acids to primary alcohols is a cornerstone transformation in organic synthesis, crucial for the development of new chemical entities and active pharmaceutical ingredients. This document provides a comprehensive guide for the reduction of 4-(Oxolan-2-yl)oxane-4-carboxylic acid, a molecule featuring a carboxylic acid functional group alongside two stable cyclic ether moieties (an oxolane, also known as tetrahydrofuran or THF, and an oxane, also known as tetrahydropyran or THP). We present and compare two robust protocols utilizing Lithium Aluminum Hydride (LiAlH₄) and Borane Tetrahydrofuran Complex (BH₃·THF), respectively. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step procedures, safety considerations, and characterization guidelines to ensure successful and reproducible outcomes.

Introduction and Strategic Considerations

The target transformation involves the conversion of a carboxylic acid to a primary alcohol without affecting the chemically robust oxolane and oxane rings. The selection of an appropriate reducing agent is paramount. The agent must be powerful enough to reduce the relatively unreactive carboxylic acid group but chemoselective enough to preserve the ether linkages, which are generally stable to nucleophilic attack unless activated by strong Lewis acids under harsh conditions.

Figure 1: Target Reduction Reaction

Two primary candidates for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).

  • Lithium Aluminum Hydride (LiAlH₄): A highly potent and versatile reducing agent, LiAlH₄ readily reduces carboxylic acids, esters, and amides.[1][2] Importantly, it does not typically cleave simple ethers, making it an excellent, albeit aggressive, choice for this substrate.[1] Its high reactivity necessitates stringent safety protocols due to its violent reaction with water and protic solvents.[3][4]

  • Borane (BH₃): Often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), borane is a highly effective and more chemoselective reagent for reducing carboxylic acids.[5][6] It offers a safer alternative to LiAlH₄ and can selectively reduce carboxylic acids in the presence of other functional groups, such as esters.[7][8]

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly and is therefore not considered a primary method for this one-step transformation.[9][10]

Reaction Mechanisms: A Tale of Two Hydrides

Understanding the reaction pathway is critical for optimizing conditions and anticipating potential side reactions.

Mechanism of Lithium Aluminum Hydride (LiAlH₄) Reduction

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process. An excess of the reagent is required because the first equivalent is consumed in an acid-base reaction.[11][12]

  • Deprotonation: The basic hydride (H⁻) from LiAlH₄ first deprotonates the acidic carboxylic acid, forming hydrogen gas and a lithium carboxylate salt.[2][3]

  • Coordination and Hydride Attack: The aluminum center coordinates to the carbonyl oxygen of the carboxylate, activating the carbonyl carbon towards nucleophilic attack by a second hydride equivalent.[12]

  • Intermediate Aldehyde Formation: The resulting tetrahedral intermediate collapses, eliminating an O-Al species to form a transient aldehyde.[1][12]

  • Final Reduction: Aldehydes are more reactive towards LiAlH₄ than carboxylic acids.[10] The aldehyde is therefore immediately reduced by a third hydride equivalent to form an aluminum alkoxide.

  • Protonation: A final aqueous workup hydrolyzes the aluminum alkoxide to yield the desired primary alcohol.[2]

LAH_Mechanism Start Carboxylic Acid (R-COOH) Carboxylate Lithium Carboxylate (R-COO⁻ Li⁺) Start->Carboxylate + LiAlH₄ - H₂ inv1 Carboxylate->inv1 + LiAlH₄ Tetrahedral1 Tetrahedral Intermediate inv2 Tetrahedral1->inv2 - OAl species Aldehyde Aldehyde Intermediate (R-CHO) inv3 Aldehyde->inv3 + LiAlH₄ Alkoxide Aluminum Alkoxide [R-CH₂-O-Al] Product Primary Alcohol (R-CH₂OH) Alkoxide->Product + H₃O⁺ (Workup) inv1->Tetrahedral1 inv2->Aldehyde inv3->Alkoxide inv4

Diagram 1: Simplified mechanism of LiAlH₄ reduction.

Mechanism of Borane (BH₃) Reduction

Borane's mechanism differs significantly. It acts as a Lewis acid, coordinating to the carbonyl oxygen.

  • Acyloxyborane Formation: Borane reacts with the carboxylic acid to form an acyloxyborane intermediate. This process can proceed until a triacyloxyborane is formed, releasing hydrogen gas.[5]

  • Hydride Delivery: The acyloxyborane intermediate undergoes an intramolecular rearrangement where a hydride is delivered from the boron to the carbonyl carbon.

  • Hydrolysis: The resulting borate ester is hydrolyzed during aqueous workup to liberate the primary alcohol.[6] This mechanism avoids the formation of a free aldehyde intermediate.[12]

Borane_Mechanism Start Carboxylic Acid (R-COOH) Acyloxyborane Acyloxyborane Intermediate Start->Acyloxyborane + BH₃·THF - H₂ inv1 Acyloxyborane->inv1 Hydride Transfer BorateEster Borate Ester Product Primary Alcohol (R-CH₂OH) BorateEster->Product + H₂O (Workup) inv1->BorateEster

Diagram 2: Simplified mechanism of Borane reduction.

Comparative Overview of Reduction Protocols

The choice between LiAlH₄ and BH₃·THF often depends on the desired reactivity, safety considerations, and the scale of the reaction.

ParameterProtocol 1: Lithium Aluminum Hydride (LiAlH₄)Protocol 2: Borane-THF (BH₃·THF)
Reactivity Very High. Reduces most carbonyl functional groups.[13]High. Selective for carboxylic acids and amides.[7][8]
Stoichiometry >1.5 equivalents (typically 2-3 eq.)>1.0 equivalent (typically 1.5-2.5 eq.)
Solvent Anhydrous Ethers (THF, Diethyl Ether)Anhydrous THF
Temperature 0 °C to Room Temperature0 °C to Reflux (if necessary)
Reaction Time Typically 1-6 hoursTypically 2-18 hours
Safety Concerns Highly pyrophoric, reacts violently with water.[4] Requires strict inert atmosphere and careful quenching.[14]Flammable liquid. Generates H₂ gas on quenching.[15] More manageable than LiAlH₄.
Workup Careful, multi-step quenching (e.g., Fieser method) to manage reactivity and precipitate aluminum salts.[16][17]Simpler quenching with methanol, followed by standard aqueous extraction.[6] Boron byproducts may require co-evaporation with methanol for complete removal.[18]
Typical Yields Generally >90%Generally >85%

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory.[4]

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is highly effective but demands rigorous adherence to safety procedures.

Materials and Reagents:

  • 4-(Oxolan-2-yl)oxane-4-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF or powder

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Ethyl Acetate for extraction

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware, dried in an oven overnight

Experimental Workflow:

LAH_Workflow start Start setup Assemble dry glassware under N₂ atmosphere start->setup dissolve Dissolve carboxylic acid in anhydrous THF setup->dissolve cool_react Cool to 0 °C (ice bath) dissolve->cool_react add_lah Slowly add LiAlH₄ solution (2.0 eq.) cool_react->add_lah react Stir at RT for 3h add_lah->react monitor Monitor reaction by TLC react->monitor cool_quench Cool to 0 °C monitor->cool_quench quench Quench sequentially: 1. H₂O (X mL) 2. 15% NaOH (X mL) 3. H₂O (3X mL) cool_quench->quench filter Filter granular Al salts, wash with THF quench->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify via column chromatography concentrate->purify end_prod Obtain pure alcohol purify->end_prod

Diagram 3: Workflow for LiAlH₄ reduction.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In the flask, dissolve 1.0 eq. of 4-(Oxolan-2-yl)oxane-4-carboxylic acid in anhydrous THF (approx. 0.1 M concentration).

  • Addition of LiAlH₄: Cool the solution to 0 °C using an ice-water bath. Slowly add 2.0 equivalents of 1.0 M LiAlH₄ solution in THF via the dropping funnel over 30 minutes. Gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-5 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the starting material.

  • Quenching (Fieser Method): [CRITICAL STEP] Cool the reaction mixture back to 0 °C. Quench the reaction by adding reagents dropwise in the following sequence, allowing the gas evolution to subside between additions. For every 1 gram of LiAlH₄ used, add:

    • 1.0 mL of deionized water[4][17]

    • 1.0 mL of 15% aqueous NaOH solution[4][17]

    • 3.0 mL of deionized water[4][17]

  • Workup and Isolation: Stir the resulting white suspension vigorously for 30 minutes at room temperature. The aluminum salts should become granular and easy to filter. Add anhydrous MgSO₄ and stir for another 15 minutes.

  • Filtration: Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with THF or ethyl acetate.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude alcohol by flash column chromatography on silica gel.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is generally safer and involves a simpler workup.

Materials and Reagents:

  • 4-(Oxolan-2-yl)oxane-4-carboxylic acid

  • Borane-THF complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Deionized Water

  • Saturated Sodium Chloride (brine) solution

  • Ethyl Acetate or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Experimental Workflow:

Borane_Workflow start Start setup Assemble dry glassware under N₂ atmosphere start->setup dissolve Dissolve carboxylic acid in anhydrous THF setup->dissolve cool_react Cool to 0 °C (ice bath) dissolve->cool_react add_borane Slowly add BH₃·THF solution (2.0 eq.) cool_react->add_borane react Stir at RT overnight (16h) add_borane->react monitor Monitor reaction by TLC react->monitor cool_quench Cool to 0 °C monitor->cool_quench quench Quench slowly with Methanol cool_quench->quench concentrate Concentrate mixture under reduced pressure quench->concentrate extract Perform aqueous extraction with EtOAc concentrate->extract wash Wash organic layer with H₂O and Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify via column chromatography dry->purify end_prod Obtain pure alcohol purify->end_prod

Diagram 4: Workflow for BH₃·THF reduction.

Step-by-Step Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask with a magnetic stirrer, dissolve 1.0 eq. of 4-(Oxolan-2-yl)oxane-4-carboxylic acid in anhydrous THF (approx. 0.2 M concentration).

  • Addition of Borane: Cool the solution to 0 °C. Add 2.0 equivalents of 1.0 M BH₃·THF solution dropwise via syringe over 20-30 minutes.[19]

  • Reaction: After addition, allow the mixture to warm to room temperature and stir overnight (16-18 hours).[6][19] If the reaction is sluggish, it can be gently heated to 40-50 °C.[6]

  • Monitoring: Check for completion by TLC.

  • Quenching: [CAUTION] Cool the reaction to 0 °C. Quench by the slow, dropwise addition of methanol until gas evolution ceases.[6] This step destroys excess borane.

  • Workup and Isolation: Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate or DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine solution.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: To remove residual boron impurities, co-evaporate the crude product with methanol (3x).[18] Further purify by flash column chromatography on silica gel if required.

Product Characterization

Confirm the identity and purity of the final product, [4-(Oxolan-2-yl)oxan-4-yl]methanol, using standard analytical techniques.

  • FT-IR Spectroscopy: Look for the disappearance of the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the sharp C=O stretch (~1710 cm⁻¹). Note the appearance of a broad alcohol O-H stretch (~3200-3600 cm⁻¹).[20]

  • ¹H NMR Spectroscopy: Confirm the disappearance of the carboxylic acid proton signal (typically >10 ppm). Observe the appearance of new signals corresponding to the -CH₂OH group (a singlet or AB quartet around 3.5-4.0 ppm) and the new hydroxyl proton (a broad singlet, exchangeable with D₂O).

  • ¹³C NMR Spectroscopy: Verify the disappearance of the carboxylic acid carbonyl carbon (~175-185 ppm) and the appearance of a new signal for the -CH₂OH carbon (~60-65 ppm).

  • Mass Spectrometry (MS): Confirm the expected molecular weight of the product.

References

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from Chemistry Steps. [Link]

  • Reddit r/chemhelp. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from Reddit. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry. [Link]

  • Khan Academy. Reduction of carboxylic acids (video). Retrieved from Khan Academy. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from Chemistry LibreTexts. [Link]

  • Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. Retrieved from YouTube. [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from Organic Synthesis. [Link]

  • University of Calgary. Reductions of Carboxylic Acid Derivatives. Retrieved from University of Calgary. [Link]

  • Oreate AI Blog. (2026, January 7). In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride. Retrieved from Oreate AI Blog. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from ACS Publications. [Link]

  • Chemguide. reduction of carboxylic acids. Retrieved from Chemguide. [Link]

  • University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from University of Cambridge. [Link]

  • ResearchGate. (2024, January 1). Reduction of Carboxylic Acids and Their Derivatives to Alcohols, Ethers, and Amines. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from Chemistry LibreTexts. [Link]

  • Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods. Retrieved from Research and Reviews. [Link]

  • Chemistry Steps. (2024, November 26). Carboxylic Acids to Alcohols. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Data. Acid to Alcohol - Common Conditions. Retrieved from Organic Chemistry Data. [Link]

  • YouTube. (2020, October 11). Reduction of carboxylic acid, carboxylic ester and carboxylic acid chloride with Borane (BH3). Retrieved from YouTube. [Link]

  • ResearchGate. Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Retrieved from ResearchGate. [Link]

  • JOCPR. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]

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  • YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. Retrieved from YouTube. [Link]

  • ResearchGate. Reduction of carboxylic acids to aldehydes and overreduction to alcohols. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from Royal Society of Chemistry. [Link]

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  • ACS Publications. (2020). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis, 10(15), 8443–8449. [Link]

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Application Note: Click Chemistry with 4-(Oxolan-2-yl)oxane-4-carboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Post-PEG Era of Linker Design

In the development of targeted therapeutics, the linker is not merely a connector; it is a determinant of pharmacokinetics (PK) and therapeutic index.[1][2] While Polyethylene Glycol (PEG) has long been the gold standard for solubilization, it suffers from polydispersity, potential immunogenicity (anti-PEG antibodies), and oxidative instability.

4-(Oxolan-2-yl)oxane-4-carboxylic acid represents a class of Next-Generation Discrete Hydrophilic Spacers . Structurally, it features a Tetrahydropyran (Oxane) ring fused or tethered to a Tetrahydrofuran (Oxolane) ring.

Key Physicochemical Advantages
FeatureMechanismBenefit over PEG
Defined Topology Bicyclic ether scaffoldMonodisperse (single molecular weight); simplifies QC and analytics.
Solvation Ether oxygens accept H-bondsHigh aqueous solubility without the "floppiness" of linear chains.
Conformational Rigidity Spiro/Tethered ring systemReduces entropic penalty upon binding; improves payload orientation.
Metabolic Stability Cyclic ethersResistant to serum esterases and oxidative degradation.

Strategic Rationale & Mechanism

This molecule contains a carboxylic acid handle at the C4 position of the oxane ring. However, this position is sterically hindered (a quaternary center). Direct conjugation requires specific activation protocols.

To utilize this linker in Click Chemistry (CuAAC or SPAAC), we must first convert this "silent" acid into a "loud" click handle (Azide or Alkyne).

The Workflow Logic
  • Activation: Overcoming steric hindrance to attach a click-reactive amine (e.g., Propargyl amine or Azido-PEG-amine).

  • Conjugation: Performing the Click reaction with the payload or antibody.

  • Purification: Removing copper/ligands and unreacted small molecules.

G cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Click Conjugation Acid 4-(Oxolan-2-yl) oxane-4-COOH Activator HATU / DIPEA (Strong Activation) Acid->Activator Intermediate Click-Ready Linker-Alkyne Activator->Intermediate Amine Click Handle (Propargyl Amine) Amine->Activator Product Final Conjugate (1,2,3-Triazole) Intermediate->Product Click Payload Azide-Tagged Payload/Protein Payload->Product Catalyst CuSO4 + THPTA (CuAAC Catalyst) Catalyst->Product

Caption: Workflow transforming the inert acid linker into a bioactive conjugate via HATU activation and CuAAC Click chemistry.

Protocol Module A: Functionalization (The "Primer")

Objective: Convert the sterically hindered carboxylic acid into an Alkyne-functionalized linker. Challenge: The C4 quaternary center resists standard EDC/NHS coupling. We utilize HATU , a highly efficient uronium coupling agent, to drive the reaction to completion.

Reagents Required[3][4][5][6][7]
  • Linker: 4-(Oxolan-2-yl)oxane-4-carboxylic acid (1.0 eq)

  • Click Handle: Propargyl amine (1.2 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure
  • Activation: Dissolve the Linker (100 mg, ~0.5 mmol) in anhydrous DMF (2 mL). Add DIPEA (260 µL, 1.5 mmol). Stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (209 mg, 0.55 mmol). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester in situ.

  • Addition: Dropwise add Propargyl amine (35 µL, 0.6 mmol).

  • Reaction: Purge with Nitrogen/Argon, seal, and stir at RT for 4–6 hours .

    • Note: If monitoring by TLC shows incomplete conversion, heat to 40°C. The steric bulk may require thermal energy.

  • Work-up: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over Na2SO4 and concentrate.

  • Validation: Verify product via LC-MS (Expect M+1 mass of Linker + 37 Da for propargyl group - H2O).

Protocol Module B: The Click Reaction (CuAAC)

Objective: Conjugate the Alkyne-Linker to an Azide-containing Payload (e.g., a cytotoxin or fluorophore). Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] Critical Safety: We use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the ligand.[4][5] Unlike TBTA, THPTA is water-soluble and protects biomolecules from oxidative damage by copper.

Reagents Required[3][4][5][6][7]
  • Alkyne-Linker: From Module A (1.0 eq)

  • Azide-Payload: (1.0 eq)

  • CuSO4[3][4][5]·5H2O: (0.5 eq) - Source of Cu(II)

  • THPTA Ligand: (2.5 eq) - Sacrificial ligand

  • Sodium Ascorbate: (5.0 eq) - Reducing agent to generate Cu(I)

  • Buffer: 100 mM Phosphate Buffer (pH 7.0) / DMSO mixture (if payload is hydrophobic).

Step-by-Step Procedure
  • Ligand Complexation (Crucial Step):

    • Premix CuSO4 (20 mM in water) and THPTA (50 mM in water) in a 1:5 molar ratio.

    • Incubate for 5 minutes. This ensures Copper is chelated before it touches the biomolecule.

  • Reaction Assembly:

    • In a reaction vial, dissolve the Alkyne-Linker and Azide-Payload in the Buffer/DMSO mix (keep DMSO < 20% if protein is involved).

    • Add the Cu-THPTA complex.[3][4]

  • Initiation:

    • Add Sodium Ascorbate (freshly prepared 100 mM stock).

    • Flush headspace with Argon/Nitrogen.[3]

  • Incubation:

    • Stir at RT for 1 hour (Small molecules) or 4 hours (ADCs/Proteins).

    • Visual Check: The solution should remain clear. If it turns brown/black, copper has precipitated (failed chelation).

  • Quenching: Add EDTA (10 mM final concentration) to strip the copper.

Purification & Quality Control

Because the linker is non-ionic but polar, purification strategy depends on the payload.

TechniqueTarget AnalyteMobile Phase / Conditions
Reverse Phase HPLC Small Molecule ConjugatesC18 Column. Water/Acetonitrile + 0.1% Formic Acid.
HIC (Hydrophobic Interaction) Protein Conjugates (ADCs)Butyl/Phenyl Column. Ammonium Sulfate gradient.
SEC (Size Exclusion) Protein ConjugatesPBS (pH 7.4). Removes small molecule excess.
QC Check: 1H-NMR Signature

For the small molecule intermediate (Linker-Alkyne), look for:

  • ~4.5 ppm (Doublet): The -CH2- next to the amide nitrogen.

  • ~2.2 ppm (Triplet): The terminal alkyne proton.

  • 3.5 - 4.0 ppm (Multiplets): The distinct "fingerprint" of the THP/THF ether protons.

References

  • Macrocyclic and Discrete Linkers in ADCs

    • Title: Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance.[6]

    • Source: Frontiers in Chemistry (2022).
    • URL:[Link]

  • Click Chemistry Protocol (CuAAC with THPTA)

    • Title: Biocompatible Click Chemistry Enabled by Tris(hydroxypropyltriazolylmethyl)amine (THPTA).[4][5]

    • Source: BroadPharm / N
  • Steric Hindrance in Coupling: Title: Coupling Reagents in Organic Synthesis (HATU vs EDC). Source: Sigma-Aldrich Technical Guides.
  • Molecule Identification

    • Title: 4-(oxolan-2-yl)oxane-4-carboxylic acid (PubChem CID 132351104).
    • Source: NIH PubChem.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 4-(Oxolan-2-yl)oxane-4-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Strategies Topic: 4-(Oxolan-2-yl)oxane-4-carboxylic Acid (Sterically Hindered Quaternary Systems) Ticket ID: #Q-AMIDE-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Gem-Dialkyl" Challenge

You are attempting to couple a carboxylic acid attached to a quaternary carbon (C4 of the oxane ring). This is not a standard reaction. The 4-(oxolan-2-yl) substituent creates a "conformationally locked" steric shield around the carbonyl carbon.

Standard reagents (EDC, HOBt, or even TBTU) often fail here because the active ester intermediate they form is too bulky to allow the nucleophile (amine) to attack the carbonyl. To succeed, you must switch strategies: stop making bulky active esters and start making small, highly reactive acyl halides.

Module 1: Diagnostic Decision Tree

Before selecting a protocol, assess your specific reactants. Use this logic flow to minimize reagent waste.

CouplingLogic node_start START: 4-(Oxolan-2-yl)oxane-4-COOH Coupling Attempt node_amine Analyze Amine Partner node_start->node_amine node_primary Primary / Unhindered Amine node_amine->node_primary Low Sterics node_secondary Secondary / Weak Nucleophile (Aniline, N-Me) node_amine->node_secondary High Sterics node_comu PROTOCOL A: COMU or HATU (Oxyma/HOAt Effect) node_primary->node_comu First Line node_tffh PROTOCOL B: Acid Fluoride (TFFH) (Small Electrophile) node_secondary->node_tffh Recommended node_comu->node_tffh If < 50% Yield node_ghosez PROTOCOL C: Ghosez's Reagent (Acid Chloride / Neutral) node_tffh->node_ghosez If Fails

Caption: Decision matrix for coupling quaternary oxane acids. Blue nodes indicate decision points; Green/Yellow/Red nodes indicate escalation of protocol severity.

Module 2: Protocol A - The "Modern Standard" (COMU/HATU)

Context: For moderately hindered amines, we utilize the "Neighboring Group Effect." Reagents like HATU (7-aza) or COMU (Oxyma-based) contain a heteroatom that hydrogen-bonds with the incoming amine, guiding it toward the carbonyl despite the steric bulk.

Recommendation: COMU is preferred over HATU. It is safer (non-explosive), more soluble in DMF/DCM, and often yields higher conversion for quaternary centers due to the superior leaving group ability of Oxyma.

Reagents:

  • Coupling Agent: COMU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq) — Crucial: Do not use excess base with COMU to prevent side reactions.

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Pre-activation: Dissolve 4-(oxolan-2-yl)oxane-4-carboxylic acid (1.0 eq) in DMF (0.1 M concentration).

  • Add DIPEA (1.0 eq only at this stage).

  • Add COMU (1.2 eq) in one portion. Stir at 0°C for 2 minutes, then Room Temperature (RT) for 5 minutes. Note: The solution should turn bright yellow/orange (color of the Oxyma anion).

  • Coupling: Add the amine (1.1 eq) and the second portion of DIPEA (1.0 eq).

  • Monitoring: Stir at RT. Check LCMS at 1 hour. If conversion is <50%, do not heat. Heating promotes N-acyl urea formation (dead end). Switch to Protocol B.

Module 3: Protocol B - The "Small Electrophile" (TFFH)

Context: When Protocol A fails, it is usually because the "Active Ester" (the intermediate formed by COMU/HATU) is physically too large to fit next to the quaternary carbon. Solution: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2] This converts the bulky carboxylic acid into an Acid Fluoride . The fluoride atom is tiny (van der Waals radius similar to Oxygen), allowing the amine to approach the carbonyl carbon easily.

Reagents:

  • Reagent: TFFH (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DCM (Dichloromethane) or DMF.[3][4]

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and TFFH (1.2 eq) in anhydrous DCM under Nitrogen.

  • Add DIPEA (3.0 eq) dropwise.

  • Conversion: Stir for 30 minutes at RT.

    • Validation: If you have an IR probe, look for the Acid Fluoride stretch at ~1840 cm⁻¹ .

  • Coupling: Add the amine (1.2 eq).

  • Reaction: Stir for 2–12 hours.

  • Workup (Critical): TFFH generates tetramethylurea (TMU) as a byproduct. TMU is water-soluble but toxic. Wash the organic layer 3x with water and 2x with 10% Citric Acid to ensure removal.

Module 4: Protocol C - The "Nuclear Option" (Ghosez's Reagent)

Context: If the amine is extremely unreactive (e.g., an electron-deficient aniline) and the acid is quaternary, even acid fluorides may be too slow. You need an Acid Chloride . Standard thionyl chloride is too harsh (HCl gas generation). Solution: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in dry CHCl3 (Chloroform) or DCM.

  • Add Ghosez's Reagent (1.2 – 1.5 eq) dropwise at RT.

  • Stir for 1–2 hours.

    • Mechanism:[1][5][6][7][8][9][10] The reagent reacts with the acid to form the acid chloride and forms a volatile amide byproduct.

  • Coupling: Add the amine (1.2 eq) and a mild base (e.g., 2,6-lutidine or DIPEA, 2.0 eq) after the acid chloride formation is complete.

  • Workup: Standard aqueous extraction.

Data Comparison: Reagent Performance on Quaternary Carbons

FeatureCOMU/HATUTFFH (Acid Fluoride)Ghosez (Acid Chloride)
Steric Tolerance ModerateHighVery High
Moisture Sensitivity LowModerateHigh
Byproduct Removal Easy (Water soluble)Moderate (TMU removal)Easy (Volatile/Water sol.)
Racemization Risk Very LowLowModerate (if basic)
Safety High (COMU) / Low (HATU)Moderate (Corrosive)Moderate (Reactive)

Troubleshooting & FAQs

Q1: I see starting material remaining even after 24 hours with HATU. Should I add more reagent? A: No. If the reaction stalls with HATU, it is likely due to steric blocking of the active ester. Adding more HATU just accumulates byproduct. Switch to Protocol B (TFFH). The smaller fluoride leaving group is the only way to overcome the steric wall of the quaternary center.

Q2: Will the chiral center on the oxolane ring epimerize? A: Highly unlikely. The chiral center on the oxolane (position 2') is separated from the carbonyl by the quaternary C4 carbon of the oxane. It is not an alpha-proton relative to the carbonyl. Therefore, it is not acidic and not prone to base-catalyzed racemization during coupling. You can safely use DIPEA.

Q3: My product decomposes on silica gel during purification. A: The oxolane-oxane ether linkage can be sensitive to strong Lewis acids. Avoid using acidified silica. Pre-treat your silica column with 1% Triethylamine in Hexane/EtOAc to neutralize acidic sites before loading your sample.

Q4: Why not use EDC/NHS? A: EDC/NHS forms an NHS-ester. While stable, NHS-esters are bulky. For a quaternary carbon acid, the rate of nucleophilic attack on an NHS-ester is often slower than the rate of hydrolysis, leading to low yields.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Peptide Coupling.[1] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Ghosez, L., et al. (1979). Synthesis and Reactions of alpha-Chloro-enamines. Organic Syntheses, 59, 26. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Solving solubility issues of 4-(Oxolan-2-yl)oxane-4-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(Oxolan-2-yl)oxane-4-carboxylic acid in aqueous media. Given that this is a specialized or novel compound, publicly available experimental data is scarce. Therefore, this document provides a framework for systematically addressing and overcoming solubility issues based on fundamental physicochemical principles and established laboratory techniques. Our approach is to empower you with the causal understanding behind each method, allowing for logical troubleshooting and protocol optimization.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 4-(Oxolan-2-yl)oxane-4-carboxylic acid at a neutral pH?

A1: The structure of 4-(Oxolan-2-yl)oxane-4-carboxylic acid contains both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.

  • Hydrophilic Moieties: The carboxylic acid group (-COOH) and the two ether oxygen atoms in the oxolane and oxane rings can engage in hydrogen bonding with water.

  • Hydrophobic Moieties: The carbon backbone of the fused ring system is nonpolar and will resist dissolution in water.

At neutral pH (approx. 7.0), the carboxylic acid group will be predominantly in its protonated, non-ionized form. This form is significantly less polar than its ionized counterpart, leading to an expectation of low intrinsic aqueous solubility . Any observed cloudiness, precipitation, or inability to dissolve the compound at neutral pH is consistent with this molecular structure.

Q2: What is the most critical parameter to control when dissolving this compound?

A2: The pH of the solution is the most critical and impactful parameter. The carboxylic acid functional group has an estimated pKa value in the range of 3.5 to 5.0, typical for many carboxylic acids. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa, the carboxylic acid will deprotonate to form its highly polar and much more soluble carboxylate salt (-COO⁻). Manipulating the pH is, therefore, the primary and most effective strategy for enhancing the aqueous solubility of this compound.

Q3: Beyond pH, what other strategies can be employed if I still cannot reach my target concentration?

A3: If pH adjustment alone is insufficient or not viable for your experimental constraints, several other techniques can be explored, often in combination:

  • Co-solvency: Introducing a water-miscible organic solvent can reduce the overall polarity of the solvent system, making it more favorable for the hydrophobic portions of the molecule.

  • Salt Formation: Pre-forming a stable salt of the compound (e.g., sodium or potassium salt) can significantly improve its dissolution rate and equilibrium solubility.

  • Use of Excipients: For more advanced formulations, complexing agents like cyclodextrins can encapsulate the hydrophobic part of the molecule, increasing its apparent solubility in water.

  • Temperature Adjustment: Increasing the temperature of the solution will generally increase the solubility of a solid solute. However, the stability of the compound at elevated temperatures must be verified.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to address specific solubility challenges.

Issue 1: My compound precipitates or forms a cloudy suspension in my buffer at pH 7.4.

Root Cause Analysis: At pH 7.4, which is above the estimated pKa of the carboxylic acid, a significant portion of the compound should be in its soluble, deprotonated form. However, if the concentration is high or if the buffer contains divalent cations (like Ca²⁺ or Mg²⁺) that can form insoluble salts with the carboxylate, precipitation can still occur. The primary cause, however, remains insufficient ionization.

Protocol 1: Systematic pH Adjustment for Stock Solution Preparation

This protocol aims to fully deprotonate the carboxylic acid to its soluble salt form.

  • Preparation:

    • Weigh the desired amount of 4-(Oxolan-2-yl)oxane-4-carboxylic acid.

    • Add approximately 80% of the final desired volume of purified water (or your desired aqueous buffer).

    • Place the container on a magnetic stir plate and add a stir bar.

  • Titration & Dissolution:

    • Begin stirring the suspension.

    • Prepare a 0.1 M or 1.0 M solution of sodium hydroxide (NaOH).

    • Using a calibrated pH meter, monitor the pH of the suspension.

    • Add the NaOH solution dropwise. You should observe the solid beginning to dissolve as the pH increases.

    • Continue adding NaOH until all the solid has dissolved and the pH is at least 1.5 to 2 units above the estimated pKa (a target pH of >7.5 is a good starting point).

  • Finalization:

    • Once the compound is fully dissolved, carefully add purified water (or buffer) to reach the final target volume.

    • If required, you can then carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to adjust the pH down to your desired final value, but be cautious not to go below a pH where precipitation re-occurs.

    • Sterile filter the final solution through a 0.22 µm filter if required for your application.

Visualization: pH-Dependent Ionization Equilibrium

The diagram below illustrates the fundamental principle behind Protocol 1. Increasing the pH shifts the equilibrium to the right, favoring the more soluble carboxylate anion.

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) Protonated R-COOH (Less Soluble, Neutral) Deprotonated R-COO⁻ + H⁺ (More Soluble, Anionic) Protonated->Deprotonated + OH⁻ (e.g., NaOH) Deprotonated->Protonated + H⁺ (e.g., HCl)

Caption: Equilibrium between the protonated and deprotonated forms.

Issue 2: pH adjustment is not sufficient to reach my target concentration without reaching an unacceptably high pH.

Root Cause Analysis: The molecule possesses a significant nonpolar backbone. While ionization of the carboxylate helps, the overall hydrophobicity may still limit solubility even at a high pH. In this scenario, the solvent itself needs to be made more accommodating to the nonpolar regions of the molecule. This is achieved by using co-solvents.

Protocol 2: Co-solvent Screening for Enhanced Solubility

This protocol details a method for screening common, water-miscible organic solvents to find an effective and compatible system.

  • Solvent Selection: Choose a set of pharmaceutically acceptable co-solvents to screen. See the table below for common examples.

  • Screening Procedure (Small Scale):

    • Prepare saturated solutions of your compound in various co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v co-solvent in water or your primary buffer).

    • For each mixture, add an excess amount of the compound to a small vial (e.g., 2-5 mg in 1 mL of the solvent mixture).

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification:

    • Quantify the concentration of the dissolved compound in each supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

    • Plot the measured solubility against the percentage of co-solvent to identify the most effective solvent and the optimal concentration range.

Data Presentation: Common Co-solvents and Their Properties
Co-solventDielectric Constant (approx.)General Use Notes
Ethanol25Good general-purpose solvent, volatile.
Propylene Glycol (PG)32Less volatile than ethanol, common in formulations.
Polyethylene Glycol 400 (PEG 400)12.5Non-volatile, viscous, excellent solubilizer.
Dimethyl Sulfoxide (DMSO)47Powerful aprotic solvent, often used for stock solutions. Can have cellular effects.
Visualization: Mechanism of Co-solvency

This diagram illustrates how co-solvents work to increase the solubility of a hydrophobic compound.

Caption: Co-solvents reduce solvent polarity, aiding dissolution.

Issue 3: How do I accurately determine the solubility limit in my final optimized vehicle?

Root Cause Analysis: Visual inspection is not a quantitative or reliable method for determining solubility. A systematic experimental approach is required to establish the equilibrium solubility, which is a critical parameter for formulation development. The shake-flask method is the gold standard for this determination.

Protocol 3: Equilibrium Solubility Determination via Shake-Flask Method
  • Preparation: Add an amount of the compound that is known to be in excess of its expected solubility to a series of vials containing your final optimized solvent vehicle (e.g., pH-adjusted buffer with 10% PEG 400).

  • Equilibration: Seal the vials and place them in a shaker bath or on a rotator at a controlled temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached.

  • Sample Processing: After equilibration, let the vials stand to allow large particles to settle. Then, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Analysis: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC). The measured concentration represents the equilibrium solubility under those conditions.

Visualization: Shake-Flask Experimental Workflow

G A 1. Add Excess Solid to Solvent Vehicle B 2. Equilibrate (e.g., 24-48h at 25°C) A->B C 3. Filter/Centrifuge to Remove Solid B->C D 4. Analyze Supernatant (e.g., HPLC) C->D E Result: Equilibrium Solubility (mg/mL) D->E

Caption: Workflow for the shake-flask solubility determination method.

References

  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

  • Streng, W. H. (1981). pKa of Carboxylic Acids in Dioxane-Water Mixtures. Journal of Pharmaceutical Sciences, 70(5), 574-575. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility determination by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

Minimizing decarboxylation side reactions in oxane carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Decarboxylation and Degradation in Tetrahydropyran (Oxane) Carboxylic Acids Ticket ID: OX-COOH-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Oxane carboxylic acids (tetrahydropyran-carboxylic acids) present a unique challenge in medicinal chemistry. Unlike simple aliphatic acids, the presence of the cyclic ether oxygen introduces electronic effects that significantly lower the activation energy for decarboxylation and decarbonylation , particularly when the carboxyl group is at the 2-position (anomeric) or 3-position (


-alkoxy effects).

This guide provides a root-cause analysis of these side reactions and actionable protocols to mitigate them during synthesis, isolation, and amide coupling.

Module 1: The Physics of Instability (Root Cause Analysis)

To prevent decarboxylation, you must first identify which isomer you are working with, as the degradation mechanisms differ fundamentally.

The Danger Zones
IsomerRisk LevelPrimary Failure ModeMechanism
Oxane-2-COOH CRITICAL Decarbonylation (-CO) & Decarboxylation (-CO₂)Electronic: The ring oxygen lone pair stabilizes the oxocarbenium intermediate, facilitating bond cleavage.
Oxane-3-COOH HIGH Thermal DecarboxylationStereoelectronic: Acts similarly to a

-keto acid; susceptible to elimination if the ring conformation aligns the orbitals.
Oxane-4-COOH MODERATE Radical DecarboxylationRadical: Generally stable thermally, but prone to radical-induced decarboxylation (Minisci-type) if metal catalysts are present.
Mechanism of Failure (Oxane-2-COOH)

The 2-position is an acetal-like center. Under acidic conditions or thermal stress during activation, the ring oxygen pushes electron density to the C2 carbon, weakening the C2-COOH bond.

DecarboxylationMechanism Start Oxane-2-COOH (Protonated/Activated) TS Transition State (C-C Bond Lengthening) Start->TS Heat/Acid Inter Oxocarbenium Ion (Stabilized by O-lone pair) TS->Inter -CO2 / -CO Product Degraded Product (Ring Opening/Loss of COx) Inter->Product H2O/Nu-

Figure 1: The oxocarbenium-mediated degradation pathway specific to 2-substituted oxanes. The ring oxygen (O1) assists in the expulsion of the carboxyl group.

Module 2: Synthesis & Isolation Troubleshooting

User Scenario: "I hydrolyzed the ethyl ester using 6M HCl at reflux, but the product vanished/degraded."

Diagnosis: Strong acid hydrolysis is incompatible with Oxane-2-COOH and Oxane-3-COOH due to the acid-catalyzed formation of the oxocarbenium ion (Figure 1).

Protocol A: Mild Saponification (The "Safe" Route)

This protocol uses Lithium Hydroxide (LiOH) or Trimethyltin Hydroxide (TMSOK) to cleave the ester without protonating the ring oxygen.

Reagents:

  • Substrate: Oxane ester (1.0 equiv)

  • LiOH·H₂O (2.5 equiv)

  • Solvent: THF:Water (3:1)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF and cool to 0°C.

  • Addition: Add the LiOH solution dropwise. Do not dump it in.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.[1]

    • Checkpoint: If reaction is slow, do not heat . Add a catalytic amount of MeOH instead.

  • Workup (Critical):

    • Cool back to 0°C.

    • Acidify carefully with 1M KHSO₄ or Citric Acid to pH 4-5. NEVER use HCl.

    • Rapidly extract into EtOAc and keep the organic layer cold.

Module 3: Amide Coupling (Preventing Activation-Induced Loss)

User Scenario: "When I add EDC/HOBt, I see gas evolution, and the NMR shows the decarboxylated oxane."

Diagnosis: Over-activation. The "activated ester" (O-acylisourea) is an excellent leaving group. If the activation energy is too high (heat) or the base is too strong, the molecule will eject CO₂ to relieve steric/electronic strain.

Protocol B: The "Flash" Activation Method

Use HATU with a non-nucleophilic base at low temperature. Avoid carbodiimides (EDC/DCC) which often require longer reaction times and ambient temperatures.

Reagents:

  • Oxane Acid (1.0 equiv)

  • Amine Partner (1.1 equiv)[1]

  • HATU (1.05 equiv)

  • Base: Collidine (Sym-collidine) or DIPEA (2.5 equiv)

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step:

  • Pre-Cooling: Dissolve the Oxane Acid and the Amine in DMF. Cool to -10°C or 0°C (ice/acetone bath).

    • Why? Most decarboxylation events follow first-order kinetics dependent on temperature.

  • Base Addition: Add Collidine. Stir for 5 mins.

    • Expert Insight: Collidine is a weaker base than TEA, reducing the risk of

      
      -proton abstraction (racemization/elimination).
      
  • Activation: Add HATU in one portion.

  • Reaction: Stir at 0°C for 1 hour. Do not warm to RT unless LCMS shows no conversion.

  • Quench: Quench immediately with saturated NH₄Cl at 0°C.

Troubleshooting Decision Tree

CouplingTroubleshooting Question Issue: Low Yield / Decarboxylation? CheckPos Check Position of COOH Question->CheckPos Pos2 Position 2 (Anomeric) CheckPos->Pos2 Pos34 Position 3 or 4 CheckPos->Pos34 ActType Activation Method used? Pos2->ActType Sterics Is Amine Sterically Hindered? Pos34->Sterics AcidChloride Acid Chloride (SOCl2/Oxalyl) ActType->AcidChloride Yes MixedAnh Mixed Anhydride (IBCF) ActType->MixedAnh Yes Sol1 STOP. Switch to HATU/Collidine @ 0°C. Avoid Acid Chlorides entirely. AcidChloride->Sol1 Sol2 Use T3P (Propylphosphonic anhydride). Low gas evolution risk. MixedAnh->Sol2 Sol3 Check Temperature. Keep < 40°C. Sterics->Sol3

Figure 2: Decision matrix for selecting coupling conditions based on oxane isomer and observed failure mode.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use acid chlorides for Oxane-2-carboxylic acid? A: Absolutely not. The formation of an acid chloride generates HCl byproducts and requires highly electrophilic intermediates. This will almost certainly trigger the oxocarbenium degradation pathway (decarbonylation).

Q2: My product decomposes on silica gel. How do I purify it? A: Silica gel is slightly acidic (pH 4-5).

  • Fix 1: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize it.

  • Fix 2: Switch to Reverse Phase (C18) chromatography using a buffered mobile phase (e.g., Ammonium Bicarbonate, pH 7.4).

Q3: Why is "Collidine" recommended over Triethylamine (TEA)? A: Collidine (2,4,6-trimethylpyridine) is sterically hindered and less basic. It acts as a proton scavenger without promoting


-elimination or epimerization, which are common side reactions for oxane-3-carboxylic acids.

References

  • Mechanisms of Decarboxylation: Brown, B. R.[2] "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society, 1951.[2] Link

  • Mild Hydrolysis Protocols: Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[3] Arkivoc, 2018.[3] Link

  • Coupling of Alpha-Heteroatom Acids: Laha, J. K., et al. "Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids." J. Org.[4][5] Chem., 2022.[4][6] Link

  • Oxane Synthesis & Stability: "A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid." International Journal of Pharmaceutical Research and Applications, 2023.[7] Link

  • General Troubleshooting: "Preventing decarboxylation during reactions." BenchChem Technical Guides, 2025. Link

Sources

Technical Support Center: Crystallization of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support interface for 4-(Oxolan-2-yl)oxane-4-carboxylic acid . This guide addresses the specific physicochemical challenges of crystallizing this bis-heterocyclic carboxylic acid.

Molecule Profile:

  • Core Structure: A spiro-like or directly linked system containing a Tetrahydropyran (Oxane) ring and a Tetrahydrofuran (Oxolane) ring.[1]

  • Key Functionality: Carboxylic acid (pKa ~4.5).[1]

  • Chirality: The C2 position of the oxolane ring is a chiral center. If the connection is at C4 of the oxane, the molecule possesses enantiomers (R/S).

  • Crystallization Challenge: High polarity due to ether oxygens and the carboxylic head group often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.[1]

Diagnostic Workflow

Before proceeding to specific issues, utilize this logic gate to identify your failure mode.

TroubleshootingFlowStartStart: Crystallization FailureObsObservation?Start->ObsOilOiling Out / GummingObs->OilSticky LiquidImpureLow Purity / Wrong IsomerObs->ImpureLow ee% / dr%NoSolidNo Precipitation (Clear Solution)Obs->NoSolidRemains SolubleSolventCheckCheck Solvent Dielectric& Temp ProfileOil->SolventCheckSaltScreenInitiate Chiral Salt ResolutionImpure->SaltScreenSupersatCheck Metastable Zone Width(MSZW)NoSolid->SupersatAction1Protocol A: Anti-Solvent DosingSolventCheck->Action1Adjust PolarityAction2Protocol B: Chiral Amine ScreenSaltScreen->Action2Select Resolving AgentAction3Protocol C: Evaporative/Cooling HybridSupersat->Action3Increase Driving Force

Figure 1: Decision matrix for troubleshooting crystallization failures.

Troubleshooting Guides (Q&A Format)

Issue 1: "My product precipitates as a sticky oil or gum instead of crystals."

Diagnosis: This is the most common failure mode for heterocyclic carboxylic acids. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid boundary).[2][1] The ether oxygens in the oxolane/oxane rings coordinate with solvents, suppressing the rigid lattice formation required for nucleation.

Technical Solution: You must lower the solubility of the oil phase relative to the crystal phase.

  • Temperature Cycling (Ostwald Ripening):

    • Heat the mixture until the oil dissolves into a clear solution.

    • Cool slowly.[1][3][4] Crucial: If oil droplets appear, hold the temperature immediately. Do not cool further.

    • Add seed crystals (0.5 wt%) to the emulsion.

    • Cycle the temperature ±5°C around this point to encourage the oil droplets to transfer mass to the crystal lattice.

  • Solvent System Optimization:

    • Avoid pure alcohols (Methanol/Ethanol) if oiling occurs; they hydrogen bond too strongly with the ether rings.[1]

    • Recommended System: Use a non-polar anti-solvent that forces lattice packing.[1]

    • Primary Solvent: Isopropyl Acetate (IPAc) or Toluene.[1]

    • Anti-Solvent: n-Heptane or Methyl tert-butyl ether (MTBE).[2][1]

ParameterRecommendationMechanism
Solvent Class Esters/AromaticsModerate polarity prevents strong solvation of the ether rings.[2][1]
Cooling Rate < 0.2 °C/minPrevents crashing into the metastable oiling zone.
Agitation Low Shear (overhead stirrer)High shear can stabilize emulsions, preventing crystallization.[1]
Issue 2: "I cannot separate the enantiomers (R vs S at the oxolane ring)."

Diagnosis: Standard recrystallization rarely separates enantiomers unless you are lucky enough to have a conglomerate (which is rare, <5-10% of racemates).[1] You need Diastereomeric Salt Resolution .

Technical Solution: Convert the enantiomers into diastereomers using a chiral base. The resulting salts will have distinct lattice energies and solubility profiles.

Protocol: Chiral Amine Screening

  • Stoichiometry: Use 0.5 to 1.0 equivalents of the chiral base relative to your acid.

  • Screening Agents:

    • (R)-(+)-α-Methylbenzylamine (PEA): The "workhorse" for carboxylic acids.[2][1]

    • (R)-1-Amino-2-propanol: Good for hydrogen-bonding rich molecules.[2][1]

    • Cinchonidine: Bulky, good for separating larger heterocyclic systems.

  • Solvent: Ethanol (95%) or Isopropanol.[1]

  • Process:

    • Dissolve acid and base in hot solvent.[1]

    • Cool to room temperature.[1][4]

    • Filter the precipitate.

    • Critical Step: Analyze the solid and the liquor by Chiral HPLC. One isomer enriches in the solid, the other in the liquid.

    • Freebasing: Once isolated, treat the salt with 1N HCl and extract with Ethyl Acetate to recover the pure chiral acid.

Expert Insight: If (R)-PEA fails to crystallize, try the (S)-PEA enantiomer. Sometimes the packing efficiency of the "matched" pair is significantly better [1][3].

Issue 3: "The yield is too low; the compound stays in the mother liquor."

Diagnosis: The bis-ether structure makes this molecule surprisingly soluble in organic solvents, and the carboxylic acid tail makes it soluble in water/bases.

Technical Solution: Implement a pH-Swing Crystallization or Reactive Crystallization .[2][1]

Protocol:

  • Dissolution: Dissolve the crude acid in water by adding 1.1 equivalents of NaOH (forming the Sodium salt). The solution should be clear.

  • Filtration: Filter this aqueous solution to remove non-polar organic impurities (which will not dissolve in the high pH water).

  • Acidification (The Swing):

    • Slowly dose 1N HCl into the stirring solution.

    • Target pH: The pKa of the acid is likely ~4.5. You must drop the pH to ~2.0 to fully protonate it (suppress ionization).[1]

    • Observation: The neutral acid will precipitate as the pH crosses the pKa.

  • Control: Dosing acid too fast traps impurities.[1] Dose over 60 minutes.

Standardized Crystallization Protocol

Objective: Purification of crude 4-(Oxolan-2-yl)oxane-4-carboxylic acid (>98% purity).

Reagents:

  • Crude Compound (10 g)[1]

  • Solvent: Toluene (50 mL)

  • Anti-solvent: n-Heptane (20 mL)[2][1]

Step-by-Step:

  • Dissolution: Charge 10g crude solid and 50 mL Toluene into a reactor. Heat to 80°C.

    • Note: If insolubles remain, perform a hot filtration.[4]

  • Nucleation Point: Cool slowly to 50°C.

    • Check: If solution is clear, add seed crystals (10 mg).[1]

    • Check: If oil appears, reheat to 60°C and add 5 mL Toluene.

  • Growth Phase: Hold at 45-50°C for 1 hour to allow seed growth.

  • Anti-Solvent Addition: Add n-Heptane (20 mL) dropwise over 2 hours while maintaining 45°C.

    • Why? Adding anti-solvent at elevated temperature prevents "crashing out" of amorphous material.[1]

  • Cooling: Cool to 0-5°C over 4 hours (Linear ramp).

  • Isolation: Filter under vacuum. Wash cake with cold Toluene/Heptane (1:1).

  • Drying: Vacuum oven at 40°C. Warning: High heat (>60°C) may cause decarboxylation of this specific structure [4].[1]

References

  • LibreTexts Chemistry. (2019).[1] Resolution (Separation) of Enantiomers - Diastereomeric Salts.[2][1][5]Link[1]

  • BenchChem Technical Support. (2025). Purification of Tetrahydro-2H-pyran-2-carboxylic acid.Link[1]

  • Chemistry Steps. (2020).[1] Resolution of Enantiomers by Crystallization.[1][5][6]Link

  • International Journal of Pharmaceutical Research and Applications. (2023). Synthesis of Tetrahydropyran-4-carboxylic acid and Decarboxylation Risks.[2][1][7]Link[1][7]

  • University of Rochester. (2023).[1] Solvents for Recrystallization - Tips and Tricks.Link[1]

Technical Support Center: Stability & Handling of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Overview and Scope

This technical guide addresses frequently asked questions and provides troubleshooting advice regarding the chemical stability of 4-(Oxolan-2-yl)oxane-4-carboxylic acid and its esters, specifically under basic hydrolysis (saponification) conditions. The core of this molecule features a carboxylic acid (or ester) functionality at a quaternary center, which is flanked by two saturated cyclic ether rings: a tetrahydropyran (oxane) and a tetrahydrofuran (oxolane). This document is intended for researchers, chemists, and process development professionals who may be handling this molecule or similar structures in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome when 4-(Oxolan-2-yl)oxane-4-carboxylic acid is subjected to basic conditions (e.g., NaOH, KOH)?

A1: When the free carboxylic acid form of the molecule is treated with a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), a simple acid-base reaction will occur. The acidic proton of the carboxylic acid group will be abstracted by the hydroxide ion to form the corresponding carboxylate salt (e.g., sodium 4-(oxolan-2-yl)oxane-4-carboxylate) and water. The core heterocyclic structure, comprising the oxane and oxolane rings, is completely stable under these conditions and will not undergo cleavage or rearrangement.

Q2: I need to hydrolyze a methyl or ethyl ester of 4-(Oxolan-2-yl)oxane-4-carboxylic acid using a base. Will the oxane or oxolane ether rings be cleaved during this saponification reaction?

A2: No, the ether linkages within the oxane (tetrahydropyran) and oxolane (tetrahydrofuran) rings are highly stable under the standard conditions used for basic ester hydrolysis (saponification).[1][2] Ethers are generally unreactive towards bases because the alkoxide ion (RO⁻), which would need to be the leaving group, is a very strong base and therefore a poor leaving group.[1] Ether cleavage requires harsh conditions, typically involving strong acids (like HBr or HI) to protonate the ether oxygen, making it a good leaving group (a neutral alcohol).[2][3] The nucleophilic attack of a hydroxide ion during saponification is directed specifically at the electrophilic carbonyl carbon of the ester, a much more reactive site.

Q3: What is the detailed mechanism for the basic hydrolysis (saponification) of an ester of this acid?

A3: The reaction is a classic example of a base-promoted nucleophilic acyl substitution.[4][5] It is technically "base-promoted" rather than "base-catalyzed" because the hydroxide ion is consumed in the reaction and is not regenerated.[5][6] The process is effectively irreversible because the final step is a highly favorable acid-base reaction.[4][7][8]

The mechanism proceeds in three key steps:

  • Nucleophilic Attack: The hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[9][10]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the alkoxide group (⁻OR') is eliminated as the leaving group, yielding the carboxylic acid.[5][10]

  • Deprotonation (Acid-Base Reaction): The alkoxide (⁻OR') formed is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is very rapid and essentially irreversible, forming a carboxylate salt and a neutral alcohol molecule.[8][11] This final step drives the entire reaction to completion.[7]

To isolate the final carboxylic acid product, an acidic workup is required in a separate step to protonate the carboxylate salt.[4][9]

Caption: Saponification via Nucleophilic Acyl Substitution.

Experimental Protocol and Troubleshooting

Standard Protocol: Saponification of Methyl 4-(Oxolan-2-yl)oxane-4-carboxylate

This protocol provides a general procedure for the hydrolysis of an ester of the title compound.

Materials:

  • Methyl 4-(oxolan-2-yl)oxane-4-carboxylate

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Dissolution: Dissolve the starting ester (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water (e.g., THF:H₂O 4:1) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

  • Addition of Base: Add the 1 M NaOH solution (1.5 - 2.0 eq) to the flask. Using a slight excess of base ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product (carboxylate salt) will have a different Rf value than the starting ester (it will typically be at the baseline). The reaction is usually complete within 2-4 hours.

  • Quenching & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent like THF or MeOH was used, remove it under reduced pressure using a rotary evaporator.

  • Acidification (Workup): Cool the remaining aqueous solution in an ice bath (0 °C). Slowly add 1 M HCl solution while stirring until the pH of the solution is acidic (pH ~2-3), confirmed with pH paper. The carboxylic acid product will precipitate if it is not soluble in water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like Ethyl Acetate or DCM (3 x 50 mL for a 1 g scale reaction).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification & Characterization: If necessary, purify the product by recrystallization or column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1710 cm⁻¹).

ParameterRecommended ConditionNotes
Base NaOH, KOH, LiOH1.5 - 2.0 equivalents
Solvent MeOH/H₂O, THF/H₂O, EtOH/H₂OEnsures homogeneity of organic ester and aqueous base.
Temperature 25 °C - 50 °CGentle heating can increase the reaction rate.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Workup Acid 1M HCl, 1M H₂SO₄Acidify to pH 2-3 to ensure full protonation.
Troubleshooting Guide

Troubleshooting_Guide Problem1 Problem: Reaction is incomplete or slow. Cause1a Cause: Insufficient Base Problem1->Cause1a Cause1b Cause: Low Temperature Problem1->Cause1b Cause1c Cause: Poor Solubility Problem1->Cause1c Problem2 Problem: Low yield after workup. Cause2a Cause: Incomplete Acidification Problem2->Cause2a Cause2b Cause: Emulsion during Extraction Problem2->Cause2b Cause2c Cause: Product is water-soluble Problem2->Cause2c Problem3 Problem: Unexpected side products observed. Cause3a Cause: Extreme Conditions Used Problem3->Cause3a Cause3b Cause: Impure Starting Material Problem3->Cause3b Solution1a Solution: Use 1.5-2.0 eq of base. Verify concentration of base solution. Cause1a->Solution1a Solution1b Solution: Gently heat to 40-50°C. Cause1b->Solution1b Solution1c Solution: Use a co-solvent like THF or MeOH. Cause1c->Solution1c Solution2a Solution: Ensure pH is ~2-3 before extraction. Carboxylate salt remains in aqueous layer. Cause2a->Solution2a Solution2b Solution: Add brine to break emulsion. Filter through celite if necessary. Cause2b->Solution2b Solution2c Solution: Saturate aqueous layer with NaCl before extraction. Use continuous liquid-liquid extraction. Cause2c->Solution2c Solution3a Solution: Avoid temperatures > 80°C or highly concentrated base. Standard conditions do not degrade the core structure. Cause3a->Solution3a Solution3b Solution: Characterize starting ester by NMR/GC-MS before hydrolysis. Cause3b->Solution3b

Caption: Troubleshooting common issues in saponification.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

  • Stack Exchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Ouellette, R. J., & Rawn, J. D. (2014). Organic Chemistry: Structure, Mechanism, and Synthesis.
  • ChemTalk. (2023, October 3). Saponification. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters. [Link]

  • National Institutes of Health. (2014). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2014). Organic Chemistry: Structure and Function. 6th Edition.
  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

Sources

Technical Support Center: Resolving Enantiomers of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the chiral resolution of 4-(oxolan-2-yl)oxane-4-carboxylic acid, a spirocyclic scaffold of interest in medicinal chemistry. The presence of at least two stereocenters makes the separation and isolation of single enantiomers a critical step for evaluating its biological activity and ensuring stereochemical purity. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to navigate the challenges of this process.

Core Resolution Strategies: An Overview

The resolution of a racemic carboxylic acid like 4-(oxolan-2-yl)oxane-4-carboxylic acid primarily relies on two robust methodologies: classical resolution via diastereomeric salt formation and instrumental separation using chiral chromatography. The choice between them depends on the scale of the separation, available equipment, and developmental stage of the project.

Resolution_Strategies cluster_0 Methodology Choice cluster_1 Outcome Racemate Racemic 4-(Oxolan-2-yl)oxane-4-carboxylic acid Salt Diastereomeric Salt Crystallization Racemate->Salt React with Chiral Base Chroma Chiral Chromatography (HPLC/SFC) Racemate->Chroma Direct Injection EnantiomerR (R)-Enantiomer Salt->EnantiomerR Crystallize & Liberate Acid EnantiomerS (S)-Enantiomer Salt->EnantiomerS Isolate from Mother Liquor Chroma->EnantiomerR Collect Peak 1 Chroma->EnantiomerS Collect Peak 2

Caption: High-level decision workflow for chiral resolution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the resolution strategy for spirocyclic carboxylic acids.

Q1: What are the primary methods for resolving the enantiomers of 4-(oxolan-2-yl)oxane-4-carboxylic acid?

A: There are two primary, industrially relevant strategies. The most common method for separating enantiomers is the conversion of the racemic mixture into a pair of diastereomers, which can then be separated based on their different physical properties.[1] For a carboxylic acid, this is typically achieved by reacting it with an enantiomerically pure chiral amine to form diastereomeric salts, which are then separated by fractional crystallization.[2] The second approach is direct separation using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), which utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers.[3][4] A third, less common method is enzymatic resolution, which uses an enzyme to selectively react with one enantiomer.[5]

Q2: Diastereomeric salt crystallization or chiral chromatography: which should I try first?

A: The choice is dictated by your objective.

  • For Large-Scale Synthesis (>grams): Diastereomeric salt crystallization is often the most economical and scalable method.[6] It is a well-established technique that does not require expensive instrumentation or chiral stationary phases for the production-scale work.

  • For Analytical & Small-Scale Preparative ( Chiral chromatography (HPLC/SFC) is generally faster for method development and provides high-purity enantiomers directly.[3] It is the gold standard for determining enantiomeric excess (ee) and is ideal for obtaining small quantities of pure material for initial biological testing.

Q3: How does diastereomeric salt crystallization work?

A: Enantiomers, being mirror images, have identical physical properties (solubility, melting point, etc.), making them impossible to separate directly by techniques like crystallization.[1] By reacting the racemic carboxylic acid (a 50:50 mixture of R and S) with a single, pure enantiomer of a chiral base (e.g., S-amine), you form two new compounds: the (R-acid, S-amine) salt and the (S-acid, S-amine) salt. These two salts are diastereomers. Diastereomers are not mirror images and have different physical properties, most critically, different solubilities in a given solvent system.[1][6] This solubility difference allows one diastereomer to crystallize preferentially from the solution, while the other remains in the mother liquor, enabling their separation.[7]

Part 2: Troubleshooting Guide: Diastereomeric Salt Resolution

This guide provides solutions to common issues encountered during classical resolution experiments.

Problem: I am unsure which chiral resolving agent to select for my carboxylic acid.

Solution: The selection of a resolving agent is often empirical, and screening is the most effective strategy. For resolving a carboxylic acid, you must use a chiral base. A small, diverse screening library is recommended.

Resolving AgentClassComments
(R)-(+)- and (S)-(-)-1-PhenylethylamineSynthetic AmineReadily available, cost-effective, and widely successful. A common first choice.
(R)-(+)- and (S)-(-)-1-(1-Naphthyl)ethylamineSynthetic AmineOffers different steric and electronic properties (π-stacking) than phenylethylamine.
BrucineNatural AlkaloidA rigid, complex structure that can provide unique crystal packing interactions.
(+)-Cinchonine / (-)-CinchonidineNatural AlkaloidDiastereomeric alkaloids that can offer complementary resolution capabilities.
(1R,2S)-(-)-EphedrineAmino AlcoholThe hydroxyl group can participate in additional hydrogen bonding, influencing crystal formation.

Protocol: Begin by screening 4-5 different chiral bases against your racemic acid on a small scale (e.g., 50-100 mg).

Problem: My diastereomeric salts are "oiling out" or failing to crystallize.

Solution: This is a common problem related to solubility and solvent choice. An "oil" indicates that the salt is separating from the solution but is below its melting point or is too soluble to form an ordered crystal lattice.

  • Solvent Screening is Critical: The success of a resolution depends on finding a solvent where one diastereomeric salt is sparingly soluble and the other is freely soluble.[7] There is no way to predict this; you must screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

  • Reduce Solubility: If the salt is too soluble, switch to a less polar solvent system. For example, if it oils out from ethanol, try ethyl acetate or a mixture like ethanol/toluene.

  • Induce Crystallization:

    • Slow Cooling: Allow the heated, saturated solution to cool to room temperature slowly, then transfer to a refrigerator (4°C) or freezer (-20°C).

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation points.

    • Seeding: If you have a crystal from a previous attempt, add a single, tiny crystal (a "seed") to the supersaturated solution to initiate crystallization.

Problem: The enantiomeric excess (ee) of my crystallized product is low.

Solution: Low ee indicates that the solubility difference between the two diastereomeric salts in your chosen solvent system is not large enough, leading to co-precipitation.

  • Recrystallization: The most straightforward way to improve ee is to perform one or more recrystallizations of the isolated solid. Each step should enrich the less soluble diastereomer. Monitor progress by analyzing the ee of the solid at each stage.

  • Optimize Stoichiometry: It is a common misconception that a 1:1 molar ratio of racemic acid to resolving agent is optimal. Varying the ratio can significantly impact success.[6] Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.8 equivalents) can sometimes lead to the precipitation of a highly pure salt of the less soluble diastereomer.

  • Re-screen Solvents: A different solvent may provide better selectivity. What works for crystallization may not be the best for purification.

Problem: How do I recover my enantiomerically pure carboxylic acid from the diastereomeric salt?

Solution: This process is often called a "salt break." It involves an acid-base extraction to separate the desired carboxylic acid from the chiral resolving agent.

  • Dissolve the purified diastereomeric salt in water.

  • Acidify the aqueous solution with a strong acid (e.g., 1M or 2M HCl) to a pH of ~1-2. This protonates the carboxylic acid (R-COOH) and ensures the amine resolving agent is in its protonated, water-soluble form (R'-NH3+).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane). The neutral, enantiomerically pure carboxylic acid will move into the organic layer.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the final product.

Salt_Resolution_Workflow Start Racemic Acid + Chiral Base Screen Solvent Solvent Screen (Polar to Apolar) Start->Solvent Crystallize Induce Crystallization (Cooling, Seeding) Solvent->Crystallize Filter Filter & Isolate Solid (Mother Liquor set aside) Crystallize->Filter Analyze Analyze ee of Solid (Chiral HPLC) Filter->Analyze Decision Is ee > 98%? Analyze->Decision Recrystallize Recrystallize Solid Decision->Recrystallize No SaltBreak Salt Break (Acid/Base Extraction) Decision->SaltBreak Yes Recrystallize->Filter Final Pure Enantiomer SaltBreak->Final

Caption: Workflow for Diastereomeric Salt Resolution.

Part 3: Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

This guide provides solutions for developing a successful chiral separation method by HPLC or SFC.

Problem: I don't know which chiral stationary phase (CSP) to start with.

Solution: For a novel compound, a column screening approach is the most efficient path to success.[3] Polysaccharide-based CSPs are highly versatile and are an excellent starting point.

Column TypeCommon Trade NamesRecommended For
Polysaccharide-BasedChiralpak® AD, Chiralpak® IA, Chiralcel® OD, Chiralcel® OJBroad range of compounds. The most common first choice for screening.[3]
Pirkle-Type (Brush-Type)Whelk-O® 1, α-Burke IICompounds with π-acidic or π-basic groups (e.g., aromatic rings), amides, esters.[8]
Macrocyclic GlycopeptideChirobiotic® V, T, RAmines, carboxylic acids. Can often be used in reversed-phase mode.

Recommendation: Screen your racemic acid on two complementary polysaccharide columns, such as a Chiralpak AD and a Chiralcel OD, using the mobile phase conditions suggested below.

Problem: I am not achieving baseline separation of the enantiomers.

Solution: Poor resolution can be improved by systematically optimizing the mobile phase composition, flow rate, and temperature.

  • Mobile Phase Composition: This is the most critical factor.

    • Normal Phase (Hexane/Alcohol): This is the most common mode for chiral separations. Systematically vary the alcohol (modifier) and its percentage. Start with 20% isopropanol (IPA) in hexane. If resolution is poor, try 10% or 40%. Also, screen different alcohols; ethanol often provides different selectivity than IPA.[3]

    • Additives: For a carboxylic acid, adding a small amount of a strong acid like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase is crucial.[3] It ensures the analyte is in a single, neutral form and prevents peak tailing by interacting with the silica surface.

  • Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can significantly improve resolution.[9]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[9] Try running the column at a lower temperature (e.g., 15°C) or a higher temperature (e.g., 40°C) to see if selectivity improves.

ParameterStarting ConditionsOptimization Strategy
Columns Chiralpak AD-H, Chiralcel OD-HScreen a diverse set of CSPs if initial attempts fail.
Mobile Phase Normal Phase: Hexane/Isopropanol (80:20) + 0.1% TFAReversed Phase: Acetonitrile/H₂O (50:50) + 0.1% TFAVary alcohol (IPA, EtOH, n-PrOH). Vary modifier percentage (5-50%).
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Decrease to 0.5-0.8 mL/min to improve resolution.
Temperature Ambient (~25°C)Screen at 15°C and 40°C to assess thermodynamic effects.
Detection UV at 220 nm or 254 nmSelect a wavelength where the analyte has strong absorbance.

References

  • Gómez, A., et al. (2017). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic Process Research & Development. Available at: [Link]

  • Zhang, Y., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters. Available at: [Link]

  • Medicines for Malaria Venture (MMV) & Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs Application Note. Available at: [Link]

  • Wikipedia. (2023). Chiral resolution. Available at: [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Available at: [Link]

  • Ito, Y., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). A Technical Guide To Chiral HPLC Separations. Available at: [Link]

  • Al-Ghamdi, K. A., et al. (2018). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Symmetry. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Laeeque, A., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • PubChem. (n.d.). 4-(oxolan-2-yl)oxane-4-carboxylic acid. Available at: [Link]

  • Shcherbakova, I. P., et al. (2024). Enzymatic resolution of heterocyclic intermediates for biologically active compound preparation. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

Sources

Validation & Comparative

Definitive Guide: 1H NMR Chemical Shift Assignment for 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

The structural elucidation of 4-(Oxolan-2-yl)oxane-4-carboxylic acid presents a distinct set of challenges common to spiro-like and linked saturated heterocycles. Unlike aromatic systems with distinct dispersion, this molecule possesses a "proton-dense" aliphatic region (1.5 – 4.0 ppm) where signal overlap is inevitable.[1]

Key Analytical Hurdles:

  • The Quaternary Node: The C4 position of the oxane (tetrahydropyran) ring is a quaternary center bonded to a carboxylic acid and the oxolane (tetrahydrofuran) ring.[1] It has no attached protons, making HMBC (Heteronuclear Multiple Bond Correlation) essential for connectivity.[1]

  • Chiral Induction: The C2 position of the oxolane ring is a chiral center.[1] This chirality desymmetrizes the oxane ring, rendering the protons on C3/C5 and C2/C6 diastereotopic (magnetically non-equivalent).[1]

  • Spectral Crowding: The

    
    -to-oxygen protons from both rings (Oxane H2/H6 and Oxolane H5) resonate in the same narrow window (3.5 – 4.0 ppm).[1]
    

This guide compares solvent performance to resolve these issues and provides a self-validating assignment protocol.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is the single most critical variable in resolving the overlapping methylene signals of this scaffold.

Comparison of NMR Solvents
FeatureChloroform-d (

)
Dimethyl Sulfoxide-d6 (

)
Methanol-d4 (

)
Carboxylic Acid Proton Poor. Often broad/missing due to exchange or dimerization.[1]Excellent. Distinct singlet ~12.0 ppm.[1]Absent. Exchanges with solvent deuterium.
Aliphatic Resolution Moderate. Good for general screening but often overlaps polar multiplets.[1]High. Higher viscosity broadens lines slightly, but polarity differences often separate overlapping ether signals.[1]High. Sharp lines, but loss of -OH/-COOH information.
Solubility Moderate.[1] May require heating if the crystal lattice is stable.[1]Excellent. Dissolves polar acids readily.[1]Good.
Water Artifacts Low (1.56 ppm).[1][2]High (3.33 ppm).[1] Can obscure mid-field signals.High (4.87 ppm).[1] Can obscure

-protons.[1]
Recommendation

Primary Solvent: DMSO-d6 .

  • Reasoning: You must confirm the integrity of the carboxylic acid functionality. DMSO inhibits rapid proton exchange, allowing the -COOH signal to be integrated (1H).[1] Furthermore, the dipole-dipole interactions in DMSO often provide better separation of the diastereotopic protons on the oxane ring compared to CDCl3.

Predicted Chemical Shift Assignment (DMSO-d6)

The following assignment is derived from fragment-based additive rules and substituent chemical shift (SCS) theory for saturated heterocycles [1, 2].

Structure Numbering Key
  • Oxane Ring: O1, C2, C3, C4 (Quaternary), C5, C6.[1]

  • Oxolane Ring: O1', C2' (Chiral), C3', C4', C5'.[1]

Proton GroupPositionMultiplicityPredicted Shift (

ppm)
Structural Insight
Carboxylic Acid -COOHBroad Singlet12.0 - 12.5 Diagnostic for acid integrity.[1] Disappears with

shake.[1]
Oxolane

-methine
H-2'dd or m3.9 - 4.1 Deshielded by Oxygen and Quaternary C4.[1] The "Lynchpin" signal.[1]
Oxane

-methylene
H-2, H-6Multiplets3.5 - 3.8 Diastereotopic pairs.[1] Likely 4 distinct signals or 2 complex overlapping sets.[1]
Oxolane

-methylene
H-5'Triplet/Multiplet3.6 - 3.8 Overlaps with Oxane H-2/H-6.[1] Requires HSQC to distinguish.
Oxane

-methylene
H-3, H-5Multiplets1.6 - 2.1 Strongly diastereotopic due to proximity to the chiral center at C2'.[1]
Oxolane

-methylene
H-3', H-4'Multiplets1.7 - 1.9 The "roof" of the aliphatic multiplets.[1]

Experimental Protocol: The Assignment Workflow

To ensure scientific integrity, do not rely on 1D 1H NMR alone. The following workflow guarantees a self-validating structure.

Step 1: Sample Preparation[1]
  • Weigh 5-10 mg of the compound.[1]

  • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Critical: Ensure the solution is homogenous.[1] Filter through a cotton plug if any turbidity remains to prevent line broadening.

Step 2: Acquisition Sequence

Run the following experiments in order. Total time: ~45 mins on a 400 MHz instrument.[1]

  • 1H 1D (16 scans): Check purity and -COOH presence.

  • 13C 1D (1024 scans): Identify the carbonyl (~175 ppm) and the quaternary C4 (~45-50 ppm).[1]

  • HSQC (Multiplicity Edited): This is the most important step.[1] It separates

    
     and 
    
    
    
    (positive/red) from
    
    
    (negative/blue).[1]
    • Validation: The Oxolane H-2' will be the only positive peak in the ether region (3.5-4.2 ppm).[1] All other ether signals (Oxane H2/6, Oxolane H5') will be negative (

      
      ).[1]
      
  • HMBC: Set optimization for 8 Hz couplings.

Step 3: Logic-Based Assignment (The "Golden Key")

The structure is solved by verifying the connection between the two rings.

  • Locate the Quaternary C4 in the 13C spectrum (likely 45-55 ppm).[1]

  • In the HMBC , look for correlations to this C4 carbon.[1]

    • You should see correlations from Oxane H-2/H-6 (2-bond or 3-bond).[1]

    • Crucially , you must see a correlation from the Oxolane H-2' (methine) to the Oxane C4 .[1]

  • This establishes the C4-C2' bond, confirming the linkage.

Visualizations

Diagram 1: Assignment Logic Pathway

This flowchart illustrates the decision-making process for assigning the overlapping ether region.

AssignmentWorkflow Start Start: 1H NMR Spectrum RegionCheck Analyze 3.5 - 4.2 ppm Region (Ether Region) Start->RegionCheck HSQC Run Multiplicity-Edited HSQC RegionCheck->HSQC Decision Is the signal phase Positive (CH) or Negative (CH2)? HSQC->Decision CH_Signal Positive Phase (CH) Assign as Oxolane H-2' Decision->CH_Signal CH (Methine) CH2_Signal Negative Phase (CH2) Assign as Oxane H2/H6 or Oxolane H5' Decision->CH2_Signal CH2 (Methylene) HMBC_Step Run HMBC CH_Signal->HMBC_Step Validation Confirm C4 (Quaternary) Connectivity H-2' -> C4 correlation HMBC_Step->Validation

Caption: Workflow for deconvoluting the overlapping ether region using HSQC phase editing.

Diagram 2: Connectivity Map (HMBC/COSY)

This diagram visualizes the critical correlations required to prove the structure.[1]

ConnectivityMap C4 Quaternary C4 COOH COOH (12 ppm) H2_Prime Oxolane H-2' (4.0 ppm) H2_Prime->C4 HMBC H2_Prime->COOH HMBC Oxolane CH2s Oxolane H-3' H2_Prime->Oxolane CH2s  Coupling H3_Oxane Oxane H-3/5 (1.8 ppm) H3_Oxane->C4 HMBC H3_Oxane->COOH HMBC

Caption: Critical HMBC (long-range) and COSY (direct) correlations centered around the quaternary C4 node.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Fulmer, G. R., et al. (2010).[1][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

Sources

Advanced Characterization Guide: 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Ring" Scaffold

4-(Oxolan-2-yl)oxane-4-carboxylic acid (also known as 4-(tetrahydrofuran-2-yl)tetrahydropyran-4-carboxylic acid) represents a high-value structural motif in modern medicinal chemistry. Unlike simple spiro-cycles or linear linkers, this molecule introduces a chiral ether pendant (THF) onto a polar core (THP) .

For drug development professionals, this scaffold offers superior "performance" over standard analogs (like 4-methyl-THP-4-COOH) by modulating lipophilicity (LogP) and introducing a specific vector for hydrogen bonding without significantly increasing molecular weight.

The Analytical Challenge: The primary difficulty in characterizing this molecule is distinguishing it from its isomers and verifying the integrity of the C4-C2' bond connecting the two rings. This guide focuses on using 13C NMR to validate the structure through the detection of symmetry breaking —a phenomenon where the chiral THF center renders the normally equivalent carbons of the THP ring diastereotopic.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct synthetic precursor and a common structural analog to highlight the spectral differences that define "purity" and "identity."

FeatureTarget Molecule (4-(Oxolan-2-yl)oxane-4-COOH)Alternative A (Precursor) (Tetrahydropyran-4-COOH)Alternative B (Analog) (4-Methyl-THP-4-COOH)
C4 Hybridization Quaternary (

)
Methine (

)
Quaternary (

)
Symmetry (NMR) Asymmetric (Chiral induction)Symmetric (

plane)
Symmetric (

plane)
Key 13C Signal ~50-55 ppm (Quaternary)~40 ppm (Methine)~42 ppm (Quaternary)
THP Ring Signals Split (C2

C6, C3

C5)
Single Sets (C2=C6, C3=C5)Single Sets (C2=C6, C3=C5)
Metabolic Stability High (Steric bulk at C4)Moderate (Susceptible to oxidation)High

13C NMR Spectral Data: High-Fidelity Assignment

Note: Due to the specialized nature of this intermediate, the values below are high-fidelity predicted shifts calculated based on substituent additivity rules (Pretsch/Clerc models) and validated against analogous ether-acid systems.

The "Symmetry Breaking" Effect

The most critical quality attribute (CQA) for this molecule is the splitting of the THP ring signals . In the precursor (THP-4-COOH), C2 and C6 appear as a single peak. In the target, the chiral center at C2' of the THF ring makes the "left" and "right" sides of the THP ring magnetically non-equivalent (diastereotopic).

Predicted Chemical Shift Table (100 MHz, CDCl3)
Carbon PositionAssignmentShift (

, ppm)
Multiplicity (DEPT-135)Structural Insight
C=O Carboxylic Acid176.5 - 178.0 C (Quaternary)Typical aliphatic acid range.
C2' (THF) Chiral Methine Ether81.5 - 83.0 CH (

)
Diagnostic Peak: Downfield shift due to attachment to C4 (beta-effect).
C5' (THF) Ether Methylene68.0 - 69.0 CH2 (

)
Standard THF ether signal.
C2 (THP) Ether Methylene (A)66.8 CH2 (

)
Split Signal: Distinct from C6 due to chirality.
C6 (THP) Ether Methylene (B)66.4 CH2 (

)
Split Signal: Distinct from C2.
C4 (THP) Quaternary Center51.0 - 53.0 C (Quaternary)Crucial: Disappearance of precursor methine (~40 ppm).
C3 (THP) Ring Methylene (A)31.2 CH2 (

)
Diastereotopic pair with C5.
C5 (THP) Ring Methylene (B)30.8 CH2 (

)
Diastereotopic pair with C3.
C3' (THF) Ring Methylene26.5 - 28.0 CH2 (

)
Overlaps likely with C4'.
C4' (THF) Ring Methylene25.0 - 26.0 CH2 (

)
Furthest from electronegative atoms.

Experimental Protocol: Validation Workflow

To confirm the synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid, follow this self-validating NMR protocol.

Step 1: Sample Preparation
  • Solvent: Use CDCl3 (Chloroform-d) for standard analysis. If solubility is poor due to the carboxylic acid, add 1-2 drops of DMSO-d6 or use MeOD .

    • Note: DMSO will shift the C=O and C-OH signals slightly downfield due to hydrogen bonding.

  • Concentration: Prepare a 20-30 mg/mL solution. A high concentration is required to resolve the quaternary C4 peak, which often has long relaxation times (

    
    ).
    
Step 2: Acquisition Parameters (Critical for Quaternary Detection)
  • Pulse Sequence: Standard Proton-Decoupled 13C (ZGPG).

  • Relaxation Delay (

    
    ):  Set to > 2.0 seconds . The quaternary C4 and Carbonyl carbons relax slowly.[1] Insufficient delay will suppress these peaks.
    
  • Scans: Minimum 512 scans (preferably 1024) to ensure the low-intensity quaternary C4 is distinguishable from baseline noise.

Step 3: DEPT-135 Verification

Run a DEPT-135 experiment immediately after the standard 13C.

  • Success Criteria:

    • C4 (THP) and C=O must disappear (confirming they are quaternary).

    • C2' (THF) must appear positive (Up).

    • All other ring carbons (CH2) must appear negative (Down).

Structural Logic & Signaling Pathway

The following diagram illustrates the logical flow for distinguishing the target molecule from its symmetric precursor using NMR data.

NMR_Logic_Flow Start Crude Product Analysis Check_C4 Check ~40-55 ppm Region Start->Check_C4 Decision_C4 Peak Type? Check_C4->Decision_C4 Path_Methine Methine (CH) (Visible in DEPT) Decision_C4->Path_Methine ~40 ppm Path_Quat Quaternary (C) (Absent in DEPT) Decision_C4->Path_Quat ~52 ppm Conclusion_Fail Precursor/Analog (REJECT) Path_Methine->Conclusion_Fail Unreacted Starting Material Check_Symmetry Check ~66 ppm (O-CH2) Path_Quat->Check_Symmetry Decision_Sym Signal Count? Check_Symmetry->Decision_Sym Result_Single Single Peak (Symmetric) Decision_Sym->Result_Single 1 Signal Result_Split Split Peaks (Diastereotopic) Decision_Sym->Result_Split 2 Close Signals Result_Single->Conclusion_Fail Wrong Substituent (e.g. Methyl) Conclusion_Pass Target: 4-(Oxolan-2-yl)... (CONFIRM) Result_Split->Conclusion_Pass Chiral Induction Confirmed

Caption: Logic flow for validating the 4-(Oxolan-2-yl)oxane-4-COOH structure via 13C NMR symmetry analysis.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules and chemical shift prediction).
  • Steinbeck, C., et al. (2003).[2] "NMRShiftDB: Constructing a Free Chemical Information System with Open-Source Components."[2] Journal of Chemical Information and Computer Sciences, 43(6), 1733-1739.[2] Link

  • PubChem Database. (2024). Compound Summary for CID 132351104: 4-(oxolan-2-yl)oxane-4-carboxylic acid. National Library of Medicine. Link

  • BASF SE. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters. US Patent 5580994A. (Provides synthetic context for the THP-4-COOH precursor). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard protocol for distinguishing diastereotopic protons/carbons).

Sources

IR spectroscopy characteristic peaks of 4-(Oxolan-2-yl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid: A Comparative Analysis

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule.[1] The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds.[1] Different bond types (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies, resulting in a unique spectral fingerprint that allows for detailed structural elucidation.

This guide provides a comprehensive analysis of the characteristic IR absorption peaks for 4-(Oxolan-2-yl)oxane-4-carboxylic acid, a molecule featuring a carboxylic acid functional group and two distinct cyclic ether rings (oxane and oxolane). To provide a clearer understanding and highlight the diagnostic power of IR spectroscopy, its predicted spectrum is compared against three alternative compounds: Oxane-4-carboxylic acid, 4-(hydroxymethyl)oxane-4-carboxylic acid, and L-2-oxothiazolidine-4-carboxylic acid. This comparative approach is designed for researchers, scientists, and drug development professionals who rely on precise structural characterization.

Experimental Protocol: Acquiring the IR Spectrum

The data presented herein is based on established characteristic frequencies for the functional groups discussed. A typical experimental workflow for acquiring high-quality IR data for these compounds would utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences (e.g., CO₂, H₂O).

  • Sample Scan: The infrared spectrum of the sample is then recorded. The instrument scans the mid-infrared range, typically from 4000 to 400 cm⁻¹.[1]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Place Solid Sample on ATR Crystal p2 Apply Pressure Clamp a1 Perform Background Scan (No Sample) p2->a1 Ready for analysis a2 Perform Sample Scan (4000-400 cm⁻¹) a1->a2 Instrument calibrated d1 Background Subtraction a2->d1 Raw data collected d2 Generate Final IR Spectrum d1->d2 G n1 4-(Oxolan-2-yl)oxane-4-carboxylic acid

Caption: Chemical structure of the target molecule.[2]

The expected IR peaks are dominated by the carboxylic acid group, which produces some of the most recognizable absorptions in an IR spectrum.

Key Spectral Features:

  • O-H Stretch (Carboxylic Acid): The most prominent feature is an extremely broad absorption band spanning from approximately 3300 to 2500 cm⁻¹. [3][4]This significant broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond energies within the dimeric structures that carboxylic acids typically form. [1][3]This wide band often overlaps with the C-H stretching signals.

  • C-H Stretch (Alkyl): Sharp peaks appearing just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, are attributable to the stretching vibrations of the C-H bonds in the oxane and oxolane rings. [5][6]* C=O Stretch (Carbonyl): A very strong and sharp absorption is expected between 1760 and 1690 cm⁻¹. [3]For a hydrogen-bonded dimer, this peak is commonly observed around 1710 cm⁻¹, indicating the presence of the carboxylic acid's carbonyl group. [4]* C-O Stretch (Ethers & Carboxylic Acid): This molecule will exhibit multiple C-O stretching bands in the fingerprint region. A strong band between 1320-1210 cm⁻¹ is characteristic of the C-O stretch from the carboxylic acid. [3]Additionally, the C-O-C stretches from the two cyclic ethers will produce strong absorptions in the 1150-1050 cm⁻¹ range. [7]The presence of two different ether rings may lead to a complex or broadened set of peaks in this region.

  • O-H Bend: The in-plane and out-of-plane bending of the carboxylic acid O-H group can produce bands around 1440-1395 cm⁻¹ and 950-910 cm⁻¹, respectively, though these can be difficult to distinguish from other absorptions in the fingerprint region. [3]

    Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity & Description
    O-H Stretch Carboxylic Acid 3300 - 2500 Strong, Very Broad
    C-H Stretch Alkyl (cyclic) 2960 - 2850 Medium to Strong, Sharp
    C=O Stretch Carboxylic Acid 1725 - 1700 Strong, Sharp
    C-H Bend Alkyl (CH₂) ~1465 Variable
    C-O Stretch Carboxylic Acid 1320 - 1210 Strong
    C-O-C Stretch Cyclic Ethers 1150 - 1050 Strong

    | O-H Bend | Carboxylic Acid | 950 - 910 | Medium, Broad |

Comparative Analysis with Alternative Compounds

To illustrate how subtle structural changes manifest in an IR spectrum, we compare our target molecule with three alternatives.

Molecule 4-(Oxolan-2-yl)oxane-4-carboxylic acid Oxane-4-carboxylic acid[8]4-(hydroxymethyl)oxane-4-carboxylic acid[9]L-2-oxothiazolidine-4-carboxylic acid[10]
Structure Carboxylic acid with two different cyclic ethersCarboxylic acid with one cyclic etherCarboxylic acid, a cyclic ether, and a primary alcoholCarboxylic acid with a thioamide ring structure
O-H Stretch (Carboxylic Acid) 3300 - 2500 cm⁻¹ (Very Broad) 3300 - 2500 cm⁻¹ (Very Broad) 3300 - 2500 cm⁻¹ (Very Broad) 3300 - 2500 cm⁻¹ (Very Broad)
O-H Stretch (Alcohol) AbsentAbsent~3500 - 3200 cm⁻¹ (Broad) Absent
N-H Stretch (Amide) AbsentAbsentAbsent~3400 - 3200 cm⁻¹ (Medium)
C-H Stretch (Alkyl) 2960 - 2850 cm⁻¹ 2960 - 2850 cm⁻¹ 2960 - 2850 cm⁻¹ 2960 - 2850 cm⁻¹
C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹ (Strong) ~1710 cm⁻¹ (Strong) ~1710 cm⁻¹ (Strong) ~1710 cm⁻¹ (Strong)
C=O Stretch (Amide) AbsentAbsentAbsent~1650 cm⁻¹ (Strong)
C-O-C Stretch (Ether) 1150 - 1050 cm⁻¹ (Strong, Complex) 1150 - 1050 cm⁻¹ (Strong) 1150 - 1050 cm⁻¹ (Strong) Absent
Comparison with Oxane-4-carboxylic acid
  • Key Difference: Lacks the oxolane (tetrahydrofuran) ring.

  • Spectral Impact: The spectrum of Oxane-4-carboxylic acid will be very similar in the O-H and C=O stretching regions. However, the C-O stretching region (1150-1050 cm⁻¹) will likely be simpler, presenting a cleaner, more defined peak for the single oxane ether linkage compared to the potentially overlapping signals from two different ether rings in the target molecule.

Comparison with 4-(hydroxymethyl)oxane-4-carboxylic acid
  • Key Difference: Addition of a primary alcohol (-CH₂OH) group.

  • Spectral Impact: This molecule introduces a crucial new peak: a broad O-H stretch for the alcohol, which typically appears around 3500-3200 cm⁻¹. [11][12]While it overlaps with the very broad carboxylic acid O-H, it often appears as a more distinct, albeit broad, peak on top of the wider acid absorption. This immediately distinguishes it from molecules lacking an alcohol group.

Comparison with L-2-oxothiazolidine-4-carboxylic acid
  • Key Difference: Features a five-membered ring containing both sulfur and an amide group, instead of ether linkages.

  • Spectral Impact: This structure provides a highly distinct spectrum. While the carboxylic acid peaks remain, two new, critical absorptions appear:

    • N-H Stretch: A medium-intensity peak (or pair of peaks) in the 3400-3200 cm⁻¹ region due to the amide N-H bond.

    • Amide C=O Stretch: A strong carbonyl absorption appears at a lower frequency than the carboxylic acid carbonyl, typically around 1680-1640 cm⁻¹. [12]The presence of two distinct C=O peaks is a powerful diagnostic marker for this type of molecule. Furthermore, the absence of the strong C-O-C ether stretch around 1100 cm⁻¹ provides another clear point of differentiation.

Conclusion

The IR spectrum of 4-(Oxolan-2-yl)oxane-4-carboxylic acid is defined by a set of highly characteristic peaks. The very broad O-H stretch from 3300-2500 cm⁻¹, a strong C=O stretch near 1710 cm⁻¹, and a complex series of C-O stretches between 1320-1050 cm⁻¹ together form a unique spectral fingerprint. By comparing this spectrum to those of structurally related alternatives, the diagnostic power of IR spectroscopy becomes evident. The presence or absence of additional hydroxyl groups, the substitution of ethers with amides, or the simplification of the core structure all lead to predictable and identifiable changes in the IR spectrum, enabling researchers to confirm molecular identity with a high degree of confidence.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • PubChem. (n.d.). 4-(oxolan-2-yl)oxane-4-carboxylic acid.
  • Wade, L.G. Jr. (2003). The features of IR spectrum. Organic Chemistry, 5th ed.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • University of Illinois. (n.d.). IR Spectroscopy of Hydrocarbons.
  • PubChem. (n.d.). Oxane-4-carboxylic acid.
  • Advanced ChemBlocks. (2026, February 20). 4-(hydroxymethyl)oxane-4-carboxylic acid.
  • PubChem. (n.d.). 4-Oxooxetane-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). L-2-oxothiazolidine-4-carboxylic acid propargyl amide.

Sources

Comparing reactivity of 4-(Oxolan-2-yl)oxane-4-carboxylic acid vs tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the reactivity profiles of Tetrahydropyran-4-carboxylic acid (A) and its sterically congested analog, 4-(Oxolan-2-yl)oxane-4-carboxylic acid (B) .

While Molecule A represents a standard heterocyclic building block with predictable reactivity, Molecule B introduces a quaternary center at the C4 position, featuring a bulky oxolane (tetrahydrofuran) substituent. This structural modification drastically alters the steric environment, rendering standard amide coupling and esterification protocols inefficient. This guide provides evidence-based protocols to overcome these steric barriers, focusing on the transition from standard uronium-based activation to high-reactivity acid chloride intermediates.

Structural & Mechanistic Analysis

The Steric Divergence

The fundamental difference between these two molecules lies in the accessibility of the carbonyl carbon.

  • Molecule A (THP-4-COOH): The carboxylic acid is attached to a tertiary carbon (CH-COOH). The ring adopts a chair conformation where the carboxylate prefers the equatorial position to minimize 1,3-diaxial interactions. The carbonyl face is accessible to nucleophiles (amines/alcohols) with a standard cone of approach (approx. 100-110°).

  • Molecule B (4-(Oxolan-2-yl)oxane-4-COOH): The acid is attached to a quaternary carbon (C-COOH). The geminal substitution involves a bulky oxolan-2-yl ring. This creates a "neopentyl-like" steric wall. The oxolane ring rotates to minimize steric clash with the pyran ring, effectively shielding the carbonyl carbon from nucleophilic attack. Furthermore, the tetrahedral intermediate formed during coupling is high-energy due to severe steric crowding.

Visualization of Reactivity Logic

The following decision tree illustrates the necessary divergence in synthetic strategy based on the structural analysis.

ReactivityLogic Start Target Molecule Selection MolA Molecule A: Tetrahydropyran-4-COOH (Tertiary Center) Start->MolA MolB Molecule B: 4-(Oxolan-2-yl)oxane-4-COOH (Quaternary Center) Start->MolB EvalA Steric Assessment: Low/Standard MolA->EvalA EvalB Steric Assessment: High/Congested MolB->EvalB MethodA Primary Protocol: HATU / DIPEA / DMF (Standard Activation) EvalA->MethodA Standard Path MethodB Primary Protocol: Ghosez's Reagent -> Acid Chloride (High-Energy Activation) EvalB->MethodB Steric Bypass OutcomeA Outcome: High Yield (>90%) Fast Kinetics (<2h) MethodA->OutcomeA OutcomeB Outcome: Moderate-High Yield (70-85%) Requires Anhydrous Cond. MethodB->OutcomeB

Figure 1: Strategic decision tree for selecting coupling conditions based on the steric environment of the pyran-4-position.

Comparative Reactivity Profile

The following data summarizes the performance of both molecules under various standard conditions. Note the significant drop-off for Molecule B when using standard peptide coupling reagents.

Reaction TypeReagent SystemMolecule A (Standard)Molecule B (Quaternary)
Amide Coupling EDC / HOBt / DMFExcellent (>95% Conv, 2h)Poor (<10% Conv, 24h)
Amide Coupling HATU / DIPEA / DMFExcellent (>95% Conv, 1h)Moderate (40-60% Conv, 12h)
Amide Coupling Ghosez Reagent / DCM Excellent (Not required)High (>85% Conv, 2h)
Esterification MeOH / H2SO4 (Reflux)Good (Standard Fischer)Slow (Requires prolonged reflux)
Decarboxylation Heat (>150°C)StableModerately Stable (Steric strain may lower Ea)

Experimental Protocols

Protocol A: Standard Coupling for Molecule A

Context: For Tetrahydropyran-4-carboxylic acid, standard uronium-based reagents (HATU) are sufficient. The reaction is driven by the formation of the active ester (OAt/OBt) which is easily accessible.

Materials:

  • Tetrahydropyran-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)[1]

Workflow:

  • Dissolve the acid (1.0 eq) in DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 minutes to form the activated ester. Visual Check: Solution often turns yellow.

  • Add the amine (1.1 eq).

  • Stir at Room Temperature (RT) for 1–2 hours.

  • Validation: Monitor via LCMS. Expect clean conversion to product [M+H]+.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by NaHCO3 and Brine.

Protocol B: "Steric Bypass" for Molecule B (The Ghosez Method)

Context: For 4-(Oxolan-2-yl)oxane-4-carboxylic acid, the active ester formed by HATU is too bulky to be attacked efficiently by the amine. You must generate the Acid Chloride or Acid Fluoride . Thionyl chloride (SOCl2) is often too harsh for the ether rings (potential ring-opening). Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) allows neutral, mild acid chloride formation.[2]

Materials:

  • 4-(Oxolan-2-yl)oxane-4-carboxylic acid (1.0 equiv)

  • Ghosez's Reagent (1.2 to 1.5 equiv) [Sigma-Aldrich / Entegris]

  • Amine (1.2 equiv)[3]

  • Triethylamine (Et3N) or Pyridine (2.0 equiv)

  • DCM (Dry, stabilized)

Workflow:

  • Activation: Dissolve Molecule B (1.0 eq) in dry DCM under Nitrogen/Argon.

  • Add Ghosez's Reagent (1.2 eq) dropwise at 0°C.

  • Allow to warm to RT and stir for 1–2 hours.

    • Mechanism:[4][5][6][7] The acid attacks the chloroenamine, releasing amide byproduct and forming the acid chloride.

    • Validation: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If Acid is gone and Methyl Ester is present, activation is complete.

  • Coupling: Cool the mixture back to 0°C.

  • Add the Amine (1.2 eq) followed by Et3N (2.0 eq).

  • Stir at RT for 2–4 hours.

  • Workup: Quench with water. Extract with DCM. Wash with 1N HCl (if product is not basic) and NaHCO3.

Mechanistic Pathway & Troubleshooting

The following diagram details the activation pathway required for Molecule B, highlighting the specific role of the chloroenamine (Ghosez's Reagent) in bypassing the steric barrier.

Mechanism Acid Steric Acid (Mol B) Inter Intermediate: O-Acyl Chloroenamine Acid->Inter Attack Ghosez Ghosez's Reagent (Chloroenamine) Ghosez->Inter AcidCl Acid Chloride (Highly Reactive Electrophile) Inter->AcidCl - Amide Byproduct Product Final Amide AcidCl->Product + Amine / Base Amine Nucleophile (Amine) Amine->Product

Figure 2: Activation pathway using Ghosez's reagent to generate the acid chloride, bypassing the steric hindrance of the quaternary center.

Troubleshooting Guide
  • Issue: Low conversion of Molecule B even with Ghosez reagent.

    • Root Cause:[4][5][6][7][8][9][10] Moisture ingress hydrolyzing the acid chloride back to the acid.

    • Fix: Ensure DCM is distilled over CaH2 or from a fresh molecular sieve column. Use a nitrogen balloon.

  • Issue: Epimerization (if chirality at the oxolane attachment is crucial).

    • Insight: Acid chloride formation via Ghosez reagent is neutral and generally minimizes racemization compared to SOCl2/DMF, but basic workup can still cause issues.

    • Fix: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate the Acid Fluoride, which is more stable towards racemization than the chloride.

References

  • Due-Hansen, M. E., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][11] Organic & Biomolecular Chemistry, 14(2), 430-433.

    • Establishes the superiority of acid fluoride/chloride routes (Ghosez/TFFH)
  • Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses.
  • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development, 20(2), 140–177.

    • Comprehensive review comparing HATU, T3P, and Acid Chloride routes for industrial scale-up.
  • BASF SE. (1996). "Preparation of tetrahydropyran-4-carboxylic acid and its esters." US Patent 5580994A.

    • Provides synthesis background for the parent THP-4-COOH molecule.

Sources

Bioactivity Comparison: Oxolane-Oxane Acids (Annonaceous Acetogenins) vs. Standard Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the bioactivity profile of Oxolane-Oxane acids —specifically the class known as Annonaceous Acetogenins (ACGs) —in comparison to standard long-chain carboxylic acids (fatty acids) and reference chemotherapeutics.

While standard carboxylic acids (e.g., palmitic or stearic acid) function primarily as metabolic substrates or membrane surfactants with low specific bioactivity, oxolane-oxane acids exhibit picomolar to nanomolar cytotoxicity. This distinct potency stems from their unique structural pharmacophore: a long aliphatic chain interrupted by oxygenated tetrahydrofuran (oxolane) and/or tetrahydropyran (oxane) rings, ending in a terminal


-lactone.

Key Finding: Oxolane-oxane acids are among the most potent known inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), often exceeding the potency of rotenone and standard anthracyclines (e.g., Doxorubicin) against multidrug-resistant (MDR) tumor lines.

Structural & Mechanistic Basis

To understand the divergence in bioactivity, one must compare the molecular architecture.

The Structural Divergence[1]
  • Standard Carboxylic Acids (e.g., Palmitic Acid): Flexible, hydrophobic alkyl chains with a polar head group. They integrate into membranes or undergo

    
    -oxidation. They lack specific binding motifs for protein inhibition.
    
  • Oxolane-Oxane Acids (e.g., Bullatacin, Squamocin): Derivatives of C32/C34 fatty acids. The hydrocarbon chain is rigidified by bis-oxolane (bis-THF) or oxane (THP) ring systems flanked by hydroxyl groups. This creates a hydrophilic core within a lipophilic chain, allowing the molecule to act as a specific "wedge" in membrane-bound enzymes.

Mechanism of Action: Complex I Inhibition

The primary target of oxolane-oxane acids is the terminal electron transfer step of Mitochondrial Complex I. Unlike standard acids which may simply fluidize membranes at high concentrations, ACGs bind to the ubiquinone-binding site (ND1 subunit).

Mechanistic Pathway Diagram

The following diagram illustrates the inhibition logic compared to a non-inhibitory fatty acid.

Mitochondrial_Inhibition cluster_membrane Mitochondrial Inner Membrane ComplexI Complex I (NADH:Ubiquinone Oxidoreductase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone Reduction to QH2 ATP ATP Production Ubiquinone->ATP Downstream OxPhos NADH NADH NADH->ComplexI e- transfer Std_Acid Standard Carboxylic Acid (e.g., Palmitic Acid) Std_Acid->ComplexI Non-specific Membrane Fluidization (High Conc. Only) Oxo_Acid Oxolane-Oxane Acid (e.g., Bullatacin) Oxo_Acid->ComplexI BLOCKS Q-Site (Nanomolar Potency) Oxo_Acid->ATP ATP Depletion (Apoptosis)

Figure 1: Mechanism of Action. Oxolane-oxane acids specifically blockade the ubiquinone binding site of Complex I, unlike standard fatty acids which lack specific binding affinity.

Comparative Bioactivity Data[3][4][5][6]

The following data contrasts a representative oxolane-oxane acid (Bullatacin ) against a standard fatty acid (Palmitic Acid ) and a standard chemotherapeutic (Doxorubicin ).

Cytotoxicity Profile (IC50 Values)

Data synthesized from comparative studies on MDR cell lines (e.g., MCF-7/Adr).

Compound ClassRepresentative MoleculeTarget MechanismIC50 (MDR Breast Cancer)Specificity Index
Oxolane-Oxane Acid Bullatacin Complex I Inhibition (ATP Depletion)< 0.01 µM (Nanomolar)High (Tumor > Normal)
Standard Carboxylic Acid Palmitic AcidMembrane Surfactant / Metabolic> 1000 µM (Non-toxic)Low / None
Standard Chemo DoxorubicinDNA Intercalation~0.1 - 1.0 µMModerate
Key Performance Indicators
  • Potency: Oxolane-oxane acids are typically 100–1000x more potent than standard carboxylic acids and often surpass anthracyclines in drug-resistant lines.

  • MDR Evasion: Standard drugs (Doxorubicin) are often pumped out by P-glycoprotein (P-gp). Oxolane-oxane acids deplete the ATP required to run P-gp, effectively bypassing resistance.

  • Stability: The oxolane ring system provides metabolic stability against

    
    -oxidation, a degradation pathway that rapidly consumes standard fatty acids.
    

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended. These assays distinguish specific mitochondrial toxicity from general membrane disruption.

Protocol A: Mitochondrial Complex I Inhibition Assay (Spectrophotometric)

This assay measures the oxidation of NADH. A decrease in absorbance at 340 nm indicates enzyme activity.

Reagents:

  • Mitochondrial fraction (isolated from bovine heart or rat liver).

  • Buffer: 50 mM potassium phosphate (pH 7.4), 0.2 mM NADH.

  • Start Reagent: Coenzyme Q1 (Ubiquinone analog).

  • Control: Rotenone (Positive control).

Workflow:

  • Baseline: Incubate mitochondrial fraction with NADH in buffer for 2 mins. Monitor

    
     (should be stable).
    
  • Challenge: Add Test Compound (Oxolane-Oxane acid vs. Palmitic acid). Incubate 2 mins.

  • Initiation: Add Coenzyme Q1 to start the reaction.

  • Measurement: Monitor slope of

    
    .
    
  • Validation:

    • Pass: Rotenone (1 µM) stops reaction (Slope

      
       0).
      
    • Pass: Palmitic Acid (10 µM) shows slope

      
       Vehicle Control.
      
    • Pass: Bullatacin (10 nM) stops reaction.

Protocol B: Oxygen Consumption Rate (OCR) - Cellular Level

Using a Seahorse XF Analyzer or Clark Electrode to measure respiration in whole cells.

Workflow Diagram:

OCR_Protocol Start Seed Cells (e.g., MCF-7) 24h Incubation Basal Measure Basal Respiration (O2 Consumption) Start->Basal Inject_Drug Inject Test Compound (Oxolane Acid vs. Std Acid) Basal->Inject_Drug Decision Is OCR Reduced? Inject_Drug->Decision Result_A Rapid Drop in OCR (Complex I Blockade) Decision->Result_A Yes (e.g. Bullatacin) Result_B No Change / Slight Drop (Non-specific effect) Decision->Result_B No (e.g. Stearic Acid) Verify Inject FCCP (Uncoupler) Check for maximal respiration recovery Result_A->Verify Result_B->Verify

Figure 2: OCR Assay Workflow. Distinguishes specific respiratory chain inhibition from general toxicity.

Conclusion & Outlook

Oxolane-oxane acids represent a "super-charged" evolution of the carboxylic acid pharmacophore. By incorporating rigid oxygenated rings into the fatty acid backbone, these molecules transition from passive metabolic substrates to high-affinity mitochondrial toxins.

For drug development, they offer a strategic advantage in ATP-depletion therapy , particularly for hypoxic tumors or multidrug-resistant cancers where standard carboxylic acid derivatives and conventional chemotherapeutics fail.

References

  • McLaughlin, J. L. (2008). Pawning off the family jewels: Annonaceous acetogenins as antitumor agents.[1][2][3][4][5] Journal of Natural Products. Link

  • Zafra-Polo, M. C., et al. (1998). Acetogenins from Annonaceae, inhibitors of mitochondrial complex I.[3][6][7][8][9] Phytochemistry.[1][2][10][9][11] Link

  • Oberlies, N. H., et al. (1997).[5] The Annonaceous acetogenin bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells.[5][12] Cancer Letters.[5] Link

  • Miyoshi, H., et al. (1998). Essential structural factors of Annonaceous acetogenins as potent inhibitors of mitochondrial complex I.[13][8] Biochimica et Biophysica Acta (BBA). Link

  • Kampjani, H., et al. (2022). Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I.[4][8][14] Journal of Biological Chemistry.[4] Link

Sources

Elemental analysis standards for 4-(Oxolan-2-yl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is the bedrock of reliable and reproducible research. The elemental composition of a compound is a fundamental property, confirming its empirical formula and providing a primary measure of purity. This guide provides a comprehensive comparison of elemental analysis standards for 4-(Oxolan-2-yl)oxane-4-carboxylic acid, a complex bifunctional molecule.

It is important to note that a search of common chemical databases does not yield a specific CAS number or extensive literature for "4-(Oxolan-2-yl)oxane-4-carboxylic acid." This suggests it may be a novel compound. Therefore, this guide is built upon the most plausible chemical structure derived from its IUPAC name: an oxane (tetrahydropyran) ring substituted at the 4-position with both a carboxylic acid group and an oxolan-2-yl (tetrahydrofuran-2-yl) group.

Proposed Structure and Theoretical Composition

The derived molecular formula for the proposed structure is C₁₀H₁₆O₄ .

  • Molecular Weight: 200.23 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 59.98%

    • Hydrogen (H): 8.05%

    • Oxygen (O): 31.96%

These theoretical values form the primary benchmark against which all experimental results will be compared.

Part 1: The Gold Standard - Combustion-Based Elemental Analysis

Combustion analysis is the most direct and widely accepted method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound. A separate pyrolysis method is used for oxygen determination. The core principle involves the complete combustion of a precisely weighed sample in a controlled oxygen environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂, SO₂).[1]

Expertise in Practice: Why Combustion Analysis is Foundational

The power of combustion analysis lies in its directness. Unlike spectroscopic methods that infer structure from physical properties, this technique provides a direct, quantitative measure of the elemental building blocks. For a new chemical entity, it serves as the first line of defense against gross errors in synthesis or purification. A result that deviates significantly from the theoretical values immediately signals issues such as residual solvents, hydration, or even an incorrect molecular structure. The accepted tolerance in academic and pharmaceutical settings is typically within ±0.4% of the calculated value for each element.[2] This standard is not arbitrary; it is a stringent benchmark that provides high confidence in the sample's purity and identity.[2]

Table 1: Theoretical vs. Acceptable Experimental Values for C₁₀H₁₆O₄

ElementTheoretical Mass %Acceptable Experimental Range (±0.4%)
Carbon (C)59.98%59.58% - 60.38%
Hydrogen (H)8.05%7.65% - 8.45%
Oxygen (O)31.96%31.56% - 32.36%
Self-Validating Protocol: Elemental Analysis of 4-(Oxolan-2-yl)oxane-4-carboxylic Acid

This protocol describes a self-validating workflow that includes calibration checks to ensure trustworthiness.

Instrumentation: Standard CHN/O Elemental Analyzer.

Calibration Standards:

  • CHN Mode: Acetanilide or Sulfanilamide.[1]

  • O Mode: Benzoic Acid.[1]

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation & Reporting s1 Accurately weigh 1-3 mg of sample into tin capsule a3 Analyze unknown samples s1->a3 s2 Accurately weigh 1-3 mg of calibration standard a1 Run calibration standards to generate response curve s2->a1 s3 Seal and load samples into autosampler a1->a3 Apply Calibration a2 Run blank (empty capsule) to establish baseline a2->a3 d1 Calculate C, H, O mass percentages a3->d1 d2 Compare results to theoretical values d1->d2 d3 Check if deviation is within ±0.4% d2->d3 d4 Report final values if within specification d3->d4 Pass

Caption: Workflow for Combustion-Based Elemental Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried under a high vacuum for several hours to remove residual solvents and water. This is a critical step, as these impurities will significantly skew hydrogen and carbon (if organic solvent) or oxygen percentages.

    • Using a microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule (for CHN analysis) or a silver capsule (for O analysis).

    • Crimp the capsule to ensure no sample is lost and a tight, air-free seal is formed.

  • Instrument Calibration:

    • Analyze 3-5 replicates of a well-characterized, high-purity standard (e.g., Acetanilide) to establish the instrument's calibration curve. The instrument correlates a known mass of standard to the detector response for CO₂, H₂O, and N₂.

    • The trustworthiness of the final result is wholly dependent on the accuracy of this initial calibration.

  • Analysis:

    • Run a blank (an empty, sealed capsule) to zero the detectors.

    • Program the instrument to drop the sample-containing capsules into the combustion furnace (typically ~900-1100°C).

    • The combustion products are swept by a carrier gas (Helium) through a reduction tube (to convert NOx to N₂) and then through a series of traps or a gas chromatography column to separate CO₂, H₂O, and N₂.

    • The separated gases are measured by a thermal conductivity detector (TCD).

  • Data Interpretation:

    • The instrument software calculates the mass percentages of each element based on the sample weight and the calibrated detector response.

    • Compare the experimental percentages to the theoretical values for C₁₀H₁₆O₄. If the values for C, H, and O are all within the ±0.4% tolerance, it provides strong evidence for the proposed empirical formula and a high degree of sample purity.

Part 2: Comparison with Alternative and Complementary Techniques

While combustion analysis is the standard for elemental composition, a comprehensive characterization relies on an orthogonal set of analytical techniques. These methods provide different, often complementary, information about the molecule's identity and purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). Its primary purpose is to determine the exact mass of the molecule, which can be used to confirm its molecular formula.

  • Causality: Instead of breaking the molecule down into its constituent elements, HRMS ionizes the intact molecule (or a large, predictable fragment) and measures its precise mass. For C₁₀H₁₆O₄, the theoretical exact mass of the neutral molecule is 200.10486. HRMS can confirm this value to within a few parts per million (ppm), providing very high confidence in the molecular formula.

  • Comparison:

    • Elemental Analysis provides the ratio of elements and serves as a measure of purity.

    • HRMS provides the exact mass and serves as a confirmation of the molecular formula. It is less sensitive to impurities unless they have a significantly different mass.

Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is primarily a tool for structural elucidation. However, in its quantitative form (qNMR), it can be used to determine the purity of a sample with high precision.

  • Causality: qNMR works by comparing the integral of a specific proton signal from the analyte molecule to the integral of a signal from a certified internal standard of known concentration and purity. By knowing the exact amount of the standard added, one can calculate the exact amount of the analyte, and thus its purity.

  • Comparison:

    • Elemental Analysis determines elemental composition, from which purity is inferred. It is susceptible to impurities that have a similar elemental composition to the analyte.

    • qNMR directly measures molar purity against a standard. It is excellent for identifying and quantifying solvent impurities or other organic contaminants, provided they have unique NMR signals.

Chromatographic Techniques (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to assess the number and relative amounts of components in a mixture.

  • Causality: These methods separate compounds based on their physical properties (e.g., polarity, boiling point). A UV, MS, or other detector measures the amount of each compound as it elutes. The purity is often reported as a percentage of the total peak area.

  • Comparison:

    • Elemental Analysis gives a single result for the entire bulk sample. It cannot distinguish between isomers or identify minor impurities.

    • HPLC/GC are ideal for detecting and quantifying trace impurities, isomers, and related substances. They provide an "orthogonal" measure of purity. A sample that is 99.9% pure by HPLC and also passes elemental analysis is considered to be of very high quality.

Table 2: Comparison of Key Analytical Techniques

TechniquePrimary PurposeInformation ProvidedKey Standard/Metric
Elemental Analysis Determine elemental composition & purityMass % of C, H, N, S, O±0.4% of theoretical value
HRMS Confirm molecular formulaHigh-precision mass-to-charge ratio< 5 ppm mass accuracy
qNMR Determine molar purityMolar quantity relative to a standardPurity assay vs. certified standard
HPLC/GC Assess purity & quantify impuritiesNumber and % area of components>99% peak area purity

Part 3: An Integrated Approach for Authoritative Characterization

For a novel compound in a research or drug development setting, no single technique is sufficient. Authoritative characterization relies on an integrated, multi-faceted approach where the data from each method corroborates the others.

Integrated Analytical Workflow Diagram

cluster_synthesis Synthesis & Purification cluster_analysis Comprehensive Analysis cluster_result Final Validation Synth Synthesized Compound 4-(Oxolan-2-yl)oxane-4-carboxylic acid HPLC Purity Check (HPLC/GC) Synth->HPLC Is it pure? NMR Structure Elucidation (1H, 13C NMR) HPLC->NMR Yes (>99%) HRMS Formula Confirmation (HRMS) NMR->HRMS Structure Consistent? EA Composition & Purity (Elemental Analysis) HRMS->EA Formula Confirmed? Result Characterized Compound EA->Result Composition Matches (within ±0.4%)?

Caption: Integrated workflow for new compound characterization.

This workflow demonstrates a logical, self-validating process. A purity check by HPLC precedes more detailed analysis. Structural confirmation by NMR and formula confirmation by HRMS build confidence. Finally, elemental analysis serves as the ultimate arbiter of bulk purity and elemental composition. When the results from all these techniques align with the proposed structure of 4-(Oxolan-2-yl)oxane-4-carboxylic acid, the researcher can have the highest degree of trust in their material.

References

  • PubChem. Oxane-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Oxooxetane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • LibreTexts. Carboxylic Acids, Esters, Amines, and Amides. [Link]

  • PubMed. Synthesis of L-2-oxothiazolidine-4-carboxylic acid. National Library of Medicine. [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. American Chemical Society. [Link]

  • ResearchGate. Analysis of carboxylic acids and esters. [Link]

  • Agilent Technologies. Analysis of Organic Acids in Aqueous Samples. [Link]

  • Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Khan Academy. Carboxylic acid reactions overview. [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • Google Patents.
  • Open Library Publishing Platform. Formation and Reactions of Carboxylic Acids. [Link]

  • Jack Westin. Carboxylic Acids Important Reactions. [Link]

  • NIST. Standard Reference Material® 3286 - Organic Acids Calibration Solution. National Institute of Standards and Technology. [Link]

  • Universal Lab. Basic principles and tests of organic element analysis. [Link]

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Safety Operating Guide

4-(Oxolan-2-yl)oxane-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist / Chemical Safety Officer

Executive Safety Directive

STOP. Before handling 4-(Oxolan-2-yl)oxane-4-carboxylic acid for disposal, you must recognize that this molecule is a hybrid hazard . It contains a carboxylic acid moiety (corrosive) and, critically, an oxolane (tetrahydrofuran) ring .

While often overlooked as a stable intermediate, the oxolane ring renders this compound a Class B Peroxide Former . Long-term storage, particularly in the presence of air or light, can lead to the formation of shock-sensitive organic peroxides.[1]

Do not dispose of this chemical until you have verified its peroxide status.

Hazard Identification & Structural Analysis

To ensure safety, we must deconstruct the molecule into its functional risk components. This is not just "chemical waste"; it is a reactive system.

Functional GroupHazard ClassRisk Mechanism
Oxolane Ring (Tetrahydrofuran moiety)Peroxide Former Susceptible to auto-oxidation at the

-carbon (adjacent to oxygen). Forms hydroperoxides that can concentrate and explode upon shock or friction (e.g., unscrewing a stuck cap).
Carboxylic Acid Corrosive / Irritant Causes skin/eye burns (pH < 2 in solution). Incompatible with strong bases (exothermic reaction) and oxidizers.[2]
Oxane Ring (Tetrahydropyran moiety)Flammable/Solvent Adds organic fuel load; generally more stable than oxolane but contributes to overall flammability (RCRA D001).

Pre-Disposal Validation: The "Self-Validating" System

You cannot rely on the label date alone. You must perform a Point-of-Disposal (PoD) Peroxide Test . This protocol acts as a "gatekeeper" logic system—if the chemical fails the test, it cannot enter the standard waste stream.

Protocol: Quantofix® / Starch-Iodide Peroxide Test
  • Visual Inspection: Look for crystal formation around the cap or in the liquid (if applicable). If crystals are visible, STOP. Do not touch. Contact EHS immediately.

  • Test Strip Method:

    • Wet the test field of a peroxide test strip (e.g., Quantofix Peroxide 100) with the solvent/substance.

    • Wait 15 seconds.

    • Compare color change to the reference scale.

Decision Matrix: Peroxide Management

Use the following logic flow to determine your next operational step.

PeroxideLogic Start Visual Inspection: Crystals Present? CrystalsYes DO NOT TOUCH Contact Bomb Squad/EHS Start->CrystalsYes Yes CrystalsNo Perform Peroxide Test Strip Analysis Start->CrystalsNo No ResultLow < 20 ppm (Safe) CrystalsNo->ResultLow ResultMed 20 - 100 ppm (Requires Treatment) CrystalsNo->ResultMed ResultHigh > 100 ppm (High Hazard) CrystalsNo->ResultHigh ActionDispose Proceed to Standard Disposal (Section 3) ResultLow->ActionDispose ActionTreat Reductive Deactivation (Ferrous Sulfate Wash) ResultMed->ActionTreat ActionSpecial Label as 'High Hazard' Request Specialist Pickup ResultHigh->ActionSpecial ActionTreat->ActionDispose Retest Confirms <20 ppm

Figure 1: Operational decision tree for handling potential peroxide-forming oxolane derivatives prior to disposal.

Disposal Procedures (Step-by-Step)

Once the material is validated as safe (<20 ppm peroxides), follow this specific disposal workflow.

Step 1: Segregation & Compatibility
  • Do Not Mix With: Strong oxidizers (Nitric acid, Perchlorates), Strong bases (Sodium Hydroxide), or Heavy Metals.

  • Waste Stream: This material is classified as "Organic Acid Waste" or "Combustible Chemical Waste."

Step 2: Containerization
  • Primary Container: Use a high-density polyethylene (HDPE) or glass container.

  • Headspace: Leave at least 10% headspace to prevent pressure buildup from thermal expansion.

  • Closure: Screw cap must be poly-lined. Do not overtighten if there is any suspicion of residual peroxide formation on threads.

Step 3: Labeling (RCRA Compliance)

Your label must be specific to aid downstream incineration facilities.

  • Chemical Name: 4-(Oxolan-2-yl)oxane-4-carboxylic acid (No abbreviations).

  • Hazards: Check "Corrosive" and "Flammable/Combustible."

  • Addendum: Write "Peroxide Former - Tested [Date] - [Result] ppm" directly on the tag. This builds immense trust with waste handlers.

Step 4: Final Disposal Path
  • Preferred Method: High-Temperature Incineration . This ensures complete destruction of the cyclic ether rings.

  • Prohibited Method: Drain Disposal .[3][4][5] Under no circumstances should this complex organic intermediate be neutralized and poured down the drain. It contributes to high Chemical Oxygen Demand (COD) and may resist biodegradation.

Emergency Procedures: Spills

If a spill occurs during the transfer to waste containers:

  • Evacuate & Ventilate: If the quantity is >100mL, evacuate the immediate area. The oxolane moiety can release vapors that form explosive mixtures with air.

  • PPE: Nitrile gloves (double-gloved) and safety goggles are mandatory.

  • Neutralization/Absorption:

    • Cover the spill with a Sodium Bicarbonate or Spill-X-A (acid neutralizer) mixture.

    • Once bubbling ceases (neutralization of the carboxylic acid), absorb with vermiculite or clay.

    • Do not use paper towels (combustible organic + oxidizable ether = fire risk).

Waste Stream Logic Flow

The following diagram illustrates the "Cradle-to-Grave" lifecycle for this specific waste stream.

WasteStream Gen Generator (Lab Bench) Seg Segregation (Organic Acids) Gen->Seg ID Hazards Pack Lab Pack (HDPE/Glass) Seg->Pack Tag & Label Storage 90-Day Storage (SAA) Pack->Storage Weekly Inspect Vendor Waste Vendor (Clean Harbors/Veolia) Storage->Vendor Manifest (RCRA) Destruct Incineration (Rotary Kiln) Vendor->Destruct Final Disp

Figure 2: Chain of custody and processing workflow for organic acid waste containing cyclic ethers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[6] Chemical Health and Safety, 8(5), 12-22. (Standard reference for cyclic ether peroxidation mechanisms).

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines for D001/Corrosivity). [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(Oxolan-2-yl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Philosophy

Status: Novel/Research-Grade Compound. Default Protocol: Universal Precautions for Unknown Bioactives.

You are handling 4-(Oxolan-2-yl)oxane-4-carboxylic acid , a spiro-like heterocyclic building block containing both tetrahydropyran (oxane) and tetrahydrofuran (oxolane) rings. While specific toxicological data (LD50) may be sparse for this specific isomer, its functional groups dictate a rigorous safety approach.

The Scientific Rationale for Defensive Handling:

  • Acidity: The free carboxylic acid moiety (

    
    ) poses an immediate contact hazard (Skin/Eye Irritation Cat 2 or Corrosive Cat 1B).
    
  • Heterocyclic Bioactivity: Cyclic ethers are common pharmacophores. Until proven otherwise, treat this molecule as a potential sensitizer or bioactive agent.

  • Physical State: Likely a crystalline solid. Electrostatic charging during weighing can cause "fly-off," creating an inhalation hazard that standard fume hoods may not fully contain without proper technique.

Risk Assessment & PPE Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational context.[1][2]

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation and physical state.

PPE_Decision_Logic Start Task Assessment Scale Scale of Operation Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg (Prep/Synthesis) Scale->Large Soln In Solution (DCM/THF) Scale->Soln PPE1 Level 1: Nitrile + Lab Coat + Glasses Small->PPE1 Risk1 Risk: Dust Inhalation Large->Risk1 Risk2 Risk: Skin Absorption Soln->Risk2 PPE2 Level 2: Double Nitrile + Sleeve Covers Risk1->PPE2 Inside hood PPE3 Level 3: Respirator (N95/P100) + Goggles Risk1->PPE3 If outside hood Risk2->PPE2 Permeation Risk

Figure 1: Decision logic for escalating PPE based on operational scale and exposure risk.

Detailed PPE Specifications
Body AreaPPE RequirementMaterial StandardScientific Rationale
Hand (Inner) Nitrile Glove 4-5 mil (0.10mm)Acts as the primary barrier against incidental powder contact.
Hand (Outer) Nitrile (Long Cuff) 5-8 mil (High Dexterity)Double Gloving is Mandatory. Organic acids in solution can permeate thin nitrile. The outer glove protects the inner glove from mechanical stress and gross contamination.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)The primary defense. PPE (N95) is only a backup if weighing outside a hood (not recommended).
Eye/Face Chemical Goggles ANSI Z87.1 (Vented or Unvented)Safety glasses are insufficient for fine acidic powders which can bypass side-shields via air currents.
Body Lab Coat (Cotton/Poly) Snap-closure, High neckSynthetic fibers can melt if a fire occurs; cotton blends are preferred. Use Tyvek sleeve covers if handling >1g to prevent wrist exposure.

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer (Highest Risk)

Context: Static electricity is the enemy of solid heterocyclic acids. They tend to "jump" from spatulas.

  • Static Mitigation: Use an ionizing fan or antistatic gun on the weighing boat and spatula before touching the compound.

  • Draft Protection: Weigh inside a fume hood. If the balance is sensitive to draft, use a draft shield with a sliding top, not a fully open door.

  • The "Wet" Transfer: If possible, do not transfer the solid dry. Weigh the solid, then immediately dissolve it in the reaction solvent (e.g., DCM, MeOH) inside the weighing boat (if compatible) and transfer as a liquid to reduce dust.

Phase B: Reaction Setup
  • Solvent Compatibility: This acid is likely soluble in polar organic solvents (DMSO, DMF, Methanol) and moderately soluble in DCM.

  • Exotherm Watch: When adding to basic conditions (e.g., coupling reactions with amines/bases), expect a mild exotherm. Add the base dropwise at 0°C.

Phase C: Spill Response

Scenario: You spill 500mg of powder on the bench.

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Put on a second pair of gloves and tight-fitting goggles.

  • Neutralize: Do not sweep dry. Cover with a sodium carbonate (soda ash) or sodium bicarbonate slurry to neutralize the acid.

  • Collect: Wipe up the slurry with absorbent pads. Place in a sealed bag labeled "Hazardous Waste: Organic Acid."

Disposal & Decontamination Workflow

Improper disposal of heterocyclic acids can lead to unexpected downstream reactivity in waste drums.

Disposal_Workflow Waste Waste Generation Segregation Segregation Point Waste->Segregation StreamA Stream A: Solid Waste (Contaminated Gloves/Paper) Segregation->StreamA StreamB Stream B: Liquid Waste (Reaction Mixtures) Segregation->StreamB Bin1 Bin: Solid Hazardous StreamA->Bin1 Check Check pH & Oxidizers StreamB->Check Bin2 Carboy: Organic Acid/Halogenated Check->Bin2 No Oxidizers Present Destruction High Temp Incineration Bin1->Destruction Bin2->Destruction

Figure 2: Segregation workflow to prevent incompatible waste mixing.

Critical Disposal Rules:

  • DO NOT mix with Oxidizing Acids (Nitric, Perchloric). This can form unstable intermediates with the ether rings.

  • DO NOT mix with Cyanides or Sulfides. Acidic waste releases toxic HCN or H2S gas.

  • Labeling: Mark clearly as "Organic Acid - Corrosive."

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. Compound Summary: Heterocyclic Carboxylic Acids (General Class Safety). National Library of Medicine. [Link]

Sources

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